molecular formula C25H23NO5 B3028434 Fmoc-2-Methoxy-L-Phenylalanine CAS No. 206060-41-5

Fmoc-2-Methoxy-L-Phenylalanine

Cat. No.: B3028434
CAS No.: 206060-41-5
M. Wt: 417.5
InChI Key: CBCSNZJHURMDMO-QFIPXVFZSA-N
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Description

Fmoc-2-Methoxy-L-Phenylalanine is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality Fmoc-2-Methoxy-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2-Methoxy-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCSNZJHURMDMO-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178621
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206060-41-5
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206060-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-2-Methoxy-L-Phenylalanine CAS 206060-41-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic utility, and structural applications of Fmoc-2-Methoxy-L-Phenylalanine (CAS 206060-41-5). It is designed for researchers requiring high-fidelity protocols for incorporating sterically demanding unnatural amino acids into peptide backbones.

CAS: 206060-41-5 | Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 | M.W.:  417.45  g/mol [1]

Executive Summary

Fmoc-2-Methoxy-L-Phenylalanine (Fmoc-2-OMe-Phe-OH) is a site-specific probe used in medicinal chemistry to modulate peptide conformation and metabolic stability. The ortho-methoxy substituent introduces significant steric bulk adjacent to the peptide backbone (


 angles) and provides an electronic handle (H-bond acceptor) absent in native phenylalanine. This compound is critical for developing peptidomimetics with enhanced proteolytic resistance and altered receptor selectivity profiles.

Physicochemical Profile

The following data establishes the baseline specifications for analytical verification.

PropertySpecificationNotes
Appearance White to off-white powderHygroscopic; store desiccated.
Purity (HPLC)

Critical for SPPS to prevent truncation.
Chiral Purity

ee
Ortho-substitution increases racemization risk during synthesis; verify via Chiral HPLC.
Solubility DMF, DMSO, NMPSoluble at 0.1–0.5 M. Poor solubility in DCM/Water.
Melting Point Not globally standardizedTypically >140°C (dec); Refer to batch-specific CoA.
Molecular Weight 417.45 DaMonoisotopic Mass: 417.16 Da.

Solid-Phase Peptide Synthesis (SPPS) Integration

Mechanistic Challenges

Incorporating Fmoc-2-OMe-Phe-OH presents a specific challenge: Steric Hindrance . The methoxy group at the ortho position (C2) creates a steric clash with the incoming amino group and the preceding carbonyl. This reduces the kinetic rate of acylation compared to native Phenylalanine.

  • Consequence: Standard DIC/HOBt coupling often leads to deletion sequences.

  • Solution: Use stronger activation (uronium/phosphonium salts) and extended reaction times.

Optimized Coupling Protocol

This protocol assumes a standard Rink Amide or Wang resin (loading 0.3–0.6 mmol/g).

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Fmoc Deprotection (Pre-cycle): Treat with 20% Piperidine/DMF (

    
     min). Wash DMF (
    
    
    
    min).
  • Activation (In situ):

    • Dissolve Fmoc-2-OMe-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIPEA (8.0 eq) immediately prior to addition to resin. Note: Pre-activation >2 mins can cause racemization.[2]

  • Coupling:

    • Add activated mixture to resin.[3]

    • Reaction Time: 60–90 minutes at Room Temperature (vs. standard 30-45 min).

    • Optional: Double couple (repeat step 3-4) if the sequence is aggregation-prone.

  • Monitoring: Perform Kaiser Test (Qualitative) or Chloranil Test (for secondary amines). If positive, re-couple.

  • Capping (Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization of SPPS Logic

The following diagram illustrates the decision logic for coupling sterically hindered amino acids like Fmoc-2-OMe-Phe-OH.

SPPS_Workflow Start Resin-AA(n) (Fmoc Deprotected) Check_Steric Is Incoming AA Sterically Hindered? (e.g., 2-OMe-Phe) Start->Check_Steric Standard_Cpl Standard Coupling (DIC/Oxyma, 45 min) Check_Steric->Standard_Cpl No Hindered_Cpl Enhanced Coupling (HATU/DIPEA, 4 eq, 90 min) Check_Steric->Hindered_Cpl Yes Test Kaiser/Chloranil Test Standard_Cpl->Test Hindered_Cpl->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Fail (Blue) Next Proceed to AA(n+1) Test->Next Pass (Colorless) Cap Capping (Ac2O) Recouple->Cap Cap->Next

Figure 1: Decision tree for incorporating sterically hindered Fmoc-2-OMe-Phe-OH residues.

Structural & Pharmacological Applications

Conformational Restriction

The 2-methoxy group restricts the rotation of the side chain (


 angle) due to steric clash with the peptide backbone carbonyl.
  • Effect: This forces the side chain into specific rotameric populations, reducing the entropic penalty upon receptor binding.

  • Application: Used to "freeze" bioactive conformations in ligand-based drug design.

Electronic Modulation

Unlike 2-Methyl-Phenylalanine (pure steric bulk), 2-Methoxy-Phenylalanine introduces an oxygen atom capable of forming intramolecular hydrogen bonds (e.g., with the amide proton of the


 residue).
  • Metabolic Stability: The ortho-substituent shields the adjacent amide bond from enzymatic hydrolysis (proteases), significantly extending the half-life (

    
    ) of peptide therapeutics in plasma.
    

Storage and Handling

  • Storage:

    
     is optimal. Store under inert gas (Argon/Nitrogen) to prevent oxidation.
    
  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopic nature).

  • Safety: Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).

References

  • PubChem. (2025).[4] 2-Methoxy-L-Phenylalanine Compound Summary. National Library of Medicine. Link

  • Chem-Impex International. (n.d.). Fmoc-2-Methoxy-L-Phenylalanine Product Data. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Functional Resins in Organic Synthesis. Wiley-VCH.
  • Capot Chemical. (2019).[5] Material Safety Data Sheet: (S)-Fmoc-2-methoxyphenylalanine. Link

Sources

Unlocking Conformational Control: A Technical Guide to the Steric Effects of Ortho-Methoxy Substitution in Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Conformational Rigidity and Biological Implications of ortho-Methoxyphenylalanine for Advanced Drug Design

In the intricate world of peptide and protein engineering, the quest for precise conformational control is paramount. The subtle interplay of steric and electronic forces within amino acid side chains dictates the three-dimensional structure and, consequently, the biological function of these vital macromolecules. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the steric effects of ortho-methoxy substitution in phenylalanine, a powerful tool for rationally designing peptides with tailored conformations and enhanced therapeutic potential.

Introduction: The Power of Steric Hindrance in Peptide Design

The substitution of hydrogen atoms on the aromatic ring of phenylalanine with bulky groups introduces significant steric constraints that can dramatically alter the conformational landscape of the amino acid side chain. This strategic manipulation of steric hindrance is a cornerstone of modern peptide design, enabling the stabilization of specific secondary structures, the modulation of receptor binding affinities, and the enhancement of proteolytic stability.[1] Among the various substitution patterns, the placement of a methoxy group at the ortho position of the phenyl ring presents a unique and potent method for inducing a specific and predictable conformational bias.

The Conformational Imperative: How ortho-Methoxy Substitution Restricts Phenylalanine's Flexibility

The conformational freedom of the phenylalanine side chain is primarily defined by two dihedral angles: χ1 (chi1), which describes the rotation around the Cα-Cβ bond, and χ2 (chi2), which governs the rotation of the phenyl ring around the Cβ-Cγ bond. In unsubstituted phenylalanine, rotation around these bonds is relatively facile, allowing the side chain to adopt multiple low-energy conformations.

The introduction of a methoxy group at the ortho position creates a significant steric clash with the peptide backbone, severely restricting the allowable values for the χ1 dihedral angle. This steric hindrance effectively locks the side chain into a limited set of rotameric states, thereby reducing the conformational entropy of the peptide. While direct experimental quantification of the rotamer populations for ortho-methoxyphenylalanine is not extensively documented, computational modeling and studies on analogous ortho-substituted phenylalanine derivatives suggest a strong preference for specific χ1 angles to avoid this steric clash.[2][3]

Figure 1: Steric clash between the ortho-methoxy group and the peptide backbone restricts χ1 rotation.

This conformational locking has profound implications for the overall structure of a peptide. By pre-organizing a specific region of the peptide into a defined conformation, the entropic penalty of binding to a receptor can be significantly reduced, potentially leading to a substantial increase in binding affinity.

Impact on Biological Activity: Case Studies and Mechanistic Insights

The conformational constraints imposed by ortho-methoxy substitution can be harnessed to modulate the biological activity of peptides in a predictable manner. While extensive literature specifically detailing the biological impact of ortho-methoxyphenylalanine is still emerging, studies on other ortho-substituted phenylalanine analogs and related systems provide valuable insights.

For instance, in the context of peptide sweeteners, an ortho-methoxy substitution on the phenylalanine residue of L-aspartyl-L-phenylalanine methyl ester resulted in only a slight decrease in sweetness compared to the parent compound, whereas a para-methoxy substitution was detrimental.[4] This suggests that the conformational changes induced by the ortho-methoxy group were well-tolerated by the sweet taste receptor, highlighting the nuanced effects of positional isomerism.

Furthermore, a study on the glutathione peroxidase-like activity of an aromatic cyclic seleninate demonstrated that an ortho-methoxy substitution led to a significant reduction in activity, which was attributed to steric or coordination effects.[5] This underscores the principle that while conformational restriction can be beneficial, the specific nature of the constraint and its interplay with the target's binding pocket are critical determinants of the ultimate biological outcome.

The increased bulkiness of ortho-substituted phenylalanine analogs has also been hypothesized to affect their interaction with transporters. For example, while an ortho-fluoroethyl substitution in a phenylalanine analog enhanced its affinity for the L-type amino acid transporter 1 (LAT1), it concurrently reduced the transport velocity.[6] This trade-off between affinity and transport kinetics is a crucial consideration in the design of drugs targeting transporters.

Experimental Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational effects of ortho-methoxy substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[7]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide information about through-space proximities between protons. The observation of specific NOEs between the protons of the ortho-methoxy group and protons on the peptide backbone can provide direct evidence for the preferred rotameric state of the χ1 angle.[8][9]

  • J-Coupling Analysis: The magnitude of three-bond scalar couplings (³J-couplings), particularly between Hα and Hβ protons, is dependent on the dihedral angle and can be used to determine the preferred χ1 rotamer populations through the Karplus equation.[3][10]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information in the solid state. Although crystal packing forces can influence conformation, a crystal structure of a peptide containing ortho-methoxyphenylalanine would offer invaluable, unambiguous data on the preferred dihedral angles and the overall impact on the peptide's secondary structure.

Computational Modeling

Molecular mechanics and quantum mechanics calculations are indispensable for predicting the low-energy conformations of ortho-methoxyphenylalanine and for rationalizing experimental observations.[5] Energy profiling of the χ1 and χ2 dihedral angles can reveal the energetic penalties associated with different rotameric states and highlight the conformational preferences induced by the ortho-methoxy group.

Conformational_Analysis_Workflow Peptide_Synthesis Peptide Synthesis with ortho-MeO-Phe NMR_Spectroscopy NMR Spectroscopy (NOESY, J-Coupling) Peptide_Synthesis->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography Peptide_Synthesis->Xray_Crystallography Conformational_Ensemble Determine Conformational Ensemble & Rotamer Populations NMR_Spectroscopy->Conformational_Ensemble Xray_Crystallography->Conformational_Ensemble Computational_Modeling Computational Modeling Computational_Modeling->Conformational_Ensemble SAR_Analysis Structure-Activity Relationship (SAR) Analysis Conformational_Ensemble->SAR_Analysis

Figure 2: Integrated workflow for the conformational analysis of peptides containing ortho-methoxyphenylalanine.

Synthetic Protocols: Incorporating ortho-Methoxyphenylalanine into Peptides

The successful incorporation of unnatural amino acids like ortho-methoxyphenylalanine into peptides relies on robust synthetic methodologies. Fmoc-based solid-phase peptide synthesis (SPPS) is the most common and versatile approach.[11][12]

Synthesis of Fmoc-L-ortho-methoxyphenylalanine

The synthesis of the Fmoc-protected ortho-methoxyphenylalanine building block is a prerequisite for its use in SPPS. A common route starts from commercially available 2-methoxybenzaldehyde.

Step-by-Step Synthesis Outline:

  • Azlactone Formation: Condensation of 2-methoxybenzaldehyde with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., sodium acetate) to form the corresponding azlactone.

  • Hydrolysis and Reduction: The azlactone is then hydrolyzed and reduced to yield racemic ortho-methoxyphenylalanine.

  • Enzymatic Resolution: The racemic mixture is resolved to obtain the desired L-enantiomer using an appropriate enzyme.

  • Fmoc Protection: The amino group of L-ortho-methoxyphenylalanine is protected with Fmoc-OSu or Fmoc-Cl in the presence of a base to yield the final Fmoc-L-ortho-methoxyphenylalanine.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of Fmoc-L-ortho-methoxyphenylalanine into a peptide sequence via SPPS generally follows standard protocols, with special attention paid to the coupling step due to potential steric hindrance.[13][14]

General SPPS Cycle:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling:

    • Pre-activate a solution of Fmoc-L-ortho-methoxyphenylalanine (typically 3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Due to the potential for steric hindrance from the ortho-methoxy group, extended coupling times or double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, remove the N-terminal Fmoc group and then cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Directions

The ortho-methoxy substitution of phenylalanine is a powerful and underutilized tool in the arsenal of the peptide chemist. The predictable conformational constraints it imposes offer a rational pathway to designing peptides with enhanced biological activity, improved selectivity, and greater stability. As our understanding of the intricate relationship between peptide conformation and function deepens, the strategic application of sterically demanding, non-canonical amino acids like ortho-methoxyphenylalanine will undoubtedly play an increasingly pivotal role in the development of next-generation peptide therapeutics.

Future research should focus on the systematic evaluation of the conformational preferences of ortho-methoxyphenylalanine in various peptide contexts, both experimentally and computationally. This will enable the development of more accurate predictive models for its conformational behavior. Furthermore, the exploration of ortho-methoxyphenylalanine-containing peptides in a wider range of biological systems will undoubtedly uncover novel applications and further solidify its position as a valuable tool for advanced drug design.

References

  • Boeszoermenyi, A., et al. (2020). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 74(8-9), 435-443.
  • de Groot, N. S., et al. (2013). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 13(10), 4478-4484.
  • Balboni, G., et al. (2009). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry, 52(23), 7436-7445.
  • Claudianos, C., et al. (1977). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry, 20(3), 453-455.
  • Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222-232.
  • Repository - UNAIR. (n.d.). The Influence of Methoxy Substituent on Ortho Position of Benzaldehyde on the Synthesis of 1-Phenyl-3-(2-methoxyphen). Retrieved from [Link]

  • Mu, X., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 1-14.
  • Lobayan, R. M., & Tondo, D. W. (2015).
  • Isakson, C. P., et al. (2022). Peptide design to control protein–protein interactions. Chemical Society Reviews, 51(2), 529-552.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • ResearchGate. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Singh, Y., et al. (2021). Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. Molecules, 26(21), 6598.
  • Chen, K., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(19), 6296.
  • Tóth, G., et al. (2010). Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. ACS Chemical Neuroscience, 1(6), 449-458.
  • Andersen, O. A., et al. (2002). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Journal of Molecular Biology, 323(5), 965-973.
  • Kálmán, F., & Gellerman, G. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), e50993.
  • Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde.
  • Wang, A. C., & Bax, A. (1996). Determination of the Dihedral Angle ψ Based on J Coupling Measurements in 15N/13C-Labeled Proteins. Journal of the American Chemical Society, 118(10), 2483-2494.
  • ResearchGate. (2022). Peptide design to control protein-protein interactions. Retrieved from [Link]

  • Sircar, D., & Mitra, A. (2008). Phenylalanine ammonia-lyase-mediated biosynthesis of 2-hydroxy-4-methoxybenzaldehyde in roots of Hemidesmus indicus. Journal of Plant Physiology, 165(12), 1326-1332.
  • Barfield, M., et al. (2011). J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space. Physical Chemistry Chemical Physics, 13(39), 17651-17660.
  • University of Zurich. (n.d.). Peptide NMR. Retrieved from [Link]

  • Click, T. H., & Pfaendtner, J. (2011). Structure and Dynamics of the Aβ21–30 Peptide from the Interplay of NMR Experiments and Molecular Simulations.
  • Hurwitz, N., et al. (2022). Pep-Whisperer: Inhibitory peptide design.
  • Balboni, G., et al. (2011). New potent biphalin analogues containing p-fluoro-L-phenylalanine at the 4,4′ positions and non-hydrazine linkers. Amino Acids, 40(5), 1453-1460.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Uchinoumi, H., et al. (2024).
  • University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • ChemRxiv. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Stith, L., et al. (2013). Manipulation of a Cation-π Sandwich Reveals Conformational Flexibility in Phenylalanine Hydroxylase. Biochemistry, 52(28), 4886-4896.
  • Daura, X., et al. (1998). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. Journal of Magnetic Resonance, 134(1), 1-15.

Sources

Technical Guide: Solubility & Handling of Fmoc-2-Methoxy-L-Phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for direct application in a research or drug discovery setting. It prioritizes actionable protocols and mechanistic understanding over generic descriptions.

Executive Summary

Fmoc-2-Methoxy-L-Phenylalanine (Fmoc-2-OMe-Phe-OH) is a specialized non-standard amino acid used to introduce steric constraints and modify the electronic properties of peptide backbones.[] While structurally similar to Phenylalanine, the ortho-methoxy substituent introduces specific solubility and kinetic challenges in Solid-Phase Peptide Synthesis (SPPS).[]

This guide provides a definitive protocol for solubilizing Fmoc-2-OMe-Phe-OH in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), establishing a self-validating workflow to ensure coupling efficiency and prevent on-resin aggregation.[]

Physicochemical Profile & Theoretical Basis[1]

Before attempting dissolution, it is critical to verify the material properties to calculate precise molar concentrations.

PropertySpecificationNotes
Compound Name Fmoc-2-Methoxy-L-PhenylalanineSynonyms: Fmoc-o-methoxy-Phe-OH
CAS Number 206060-41-5Verify against CoA of specific batch
Molecular Formula C₂₅H₂₃NO₅
Molecular Weight 417.46 g/mol Use this value for Molarity calculations
Appearance White to off-white powderHydrophobic character dominates
Primary Solvents DMF, NMPPolar aprotic solvents required
Solubility Mechanics

The solubility of Fmoc-amino acids is governed by the lipophilic Fmoc group (fluorenyl moiety) and the polarity of the side chain.[]

  • The Fmoc Group: Provides high solubility in organic solvents like DMF and NMP.[]

  • The 2-Methoxy Substituent: The methoxy group is electron-donating and adds polarity compared to a standard phenyl ring.[] However, its position at the ortho (C2) carbon creates steric bulk .[]

  • Implication: While the molecule is chemically soluble, the steric hindrance can slow down dissolution rates compared to Fmoc-Phe-OH.[] It may require physical agitation (sonication) to disrupt crystal lattice energy.[]

Solvent Selection: DMF vs. NMP

The choice between DMF and NMP is not arbitrary; it dictates the success of the coupling reaction, especially for this sterically hindered residue.[]

Comparative Analysis
FeatureDimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Standard Solubility High (> 0.5 M)Very High (> 0.8 M)
Viscosity Low (0.92 cP)Higher (1.67 cP)
Aggregation Breaking ModerateSuperior
Reaction Kinetics StandardEnhanced for difficult sequences
Toxicity HepatotoxicReprotoxic (Strict regulation)
Recommendation Routine Use "Difficult Sequence" Use

Expert Insight: For Fmoc-2-OMe-Phe-OH, DMF is sufficient for standard couplings.[] However, if the residue is being introduced into a hydrophobic sequence or a known "difficult region" (e.g., beta-sheet prone), NMP is mandatory to prevent aggregation and ensure complete coupling.[]

Experimental Protocol: Dissolution & Validation

This protocol is designed as a self-validating system .[] Do not proceed to the synthesizer unless the visual inspection criteria are met.

Preparation of 0.2 M Stock Solution (Standard)

Target Volume: 10 mL Target Concentration: 0.2 M (Standard for most automated synthesizers)[]

Materials:

  • Fmoc-2-Methoxy-L-Phenylalanine (835 mg)[]

  • High-grade DMF (Amine-free) or NMP[]

  • Ultrasonic bath[]

  • Vortex mixer[]

  • 0.45 µm PTFE Syringe Filter (Optional but recommended)[]

Step-by-Step Workflow:

  • Weighing: Accurately weigh 835 mg (± 5 mg) of Fmoc-2-OMe-Phe-OH into a clean, dry 15 mL polypropylene tube.

    • Why? 0.2 mol/L * 0.01 L * 417.46 g/mol = 0.8349 g.[]

  • Initial Solvent Addition: Add 8.0 mL of solvent (DMF or NMP).[] Do not fill to 10 mL yet.

    • Why? Adding the full volume immediately accounts for the powder displacement volume, potentially leading to a concentration < 0.2 M.[]

  • Vortexing: Vortex vigorously for 30 seconds.

    • Observation: The solution should become cloudy or milky white as the powder disperses.

  • Sonication (Critical Step): Place the tube in an ultrasonic bath at ambient temperature for 2-5 minutes.

    • Mechanism:[][2][3] Sonication breaks intermolecular H-bonds and accelerates the solvation of the sterically hindered crystal lattice.[]

  • Volume Adjustment: Once fully dissolved, add solvent to bring the total volume to exactly 10.0 mL . Invert to mix.

  • Visual Validation: Hold the tube against a light source.

    • Pass: Solution is crystal clear, colorless to pale yellow.[] No particulates.[]

    • Fail: Haze, floating particles, or gel-like appearance.[] Action: Repeat sonication or add 100 µL of DCM (Dichloromethane) to aid solvation, though pure DMF is preferred.[]

Workflow Visualization

SolubilityProtocol Start Start: 835 mg Fmoc-AA AddSolvent Add 8.0 mL DMF/NMP Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Sonicate Sonicate (2-5 min) Vortex->Sonicate Check Visual Inspection Sonicate->Check Adjust Adjust Vol to 10 mL Check->Adjust Clear FailAction Add 5% DCM or Heat (40°C) Check->FailAction Cloudy Ready Ready for SPPS Adjust->Ready FailAction->Sonicate

Caption: Figure 1: Self-validating dissolution workflow for Fmoc-2-Methoxy-L-Phenylalanine.

Application in SPPS: Coupling Considerations

Dissolving the amino acid is only step one.[] The ortho-methoxy group creates significant steric hindrance during the acylation reaction.[]

Activation Strategy

Standard DIC/Oxyma or HBTU protocols may be insufficient due to the steric bulk at the C2 position.

  • Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.[]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[]

  • Stoichiometry: Use 4-5 equivalents of amino acid relative to resin loading.

Coupling Logic Diagram

CouplingLogic Resin Resin-Bound Peptide Steric Steric Hindrance (2-OMe Group) Resin->Steric Target Standard Standard Coupling (HBTU/DIC) Steric->Standard Avoid Advanced Advanced Coupling (HATU/HOAt) Steric->Advanced Recommended Double Double Coupling (2 x 1 hour) Advanced->Double Protocol Success High Yield (>99%) Double->Success

Caption: Figure 2: Strategic decision tree for overcoming steric hindrance during coupling.

Troubleshooting & Stability

Precipitation in Lines

If the solution precipitates in the synthesizer lines (common if the instrument is cold):

  • Flush: Immediately flush lines with pure NMP.[]

  • Re-dissolve: Warm the stock solution to 35-40°C.

  • Dilute: If 0.2 M is unstable, dilute to 0.1 M and perform a double coupling to maintain the total molar equivalents delivered to the resin.

Racemization Risk

The 2-methoxy group can electronically stabilize the oxazolone intermediate, potentially increasing racemization risk during slow couplings.[]

  • Control: Use Oxyma Pure or HOAt as an additive to suppress racemization.[]

  • Avoid: Prolonged pre-activation times (> 5 mins) before adding to the resin.

References

  • PubChem. (2023).[] 2-Methoxy-L-phenylalanine Physical Properties. National Library of Medicine.[] [Link][]

  • Isidro-Llobet, A., et al. (2009).[] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Fmoc solubility). [Link]

  • Coin, I., et al. (2007).[] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Reference for NMP vs DMF usage). [Link]

Sources

The Strategic incorporation of Fmoc-Protected Ortho-Substituted Phenylalanine Derivatives: A Technical Guide for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate introduction of conformational constraints and novel functionalities into peptides is a cornerstone of modern therapeutic and research peptide design. Ortho-substituted phenylalanine derivatives, with their unique steric and electronic properties, offer a powerful tool to modulate peptide structure, stability, and biological activity. This in-depth technical guide provides a comprehensive overview of Fmoc-protected ortho-substituted phenylalanine derivatives, from their synthesis and strategic incorporation into peptide sequences to their impact on peptide conformation and function. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established chemical principles with field-proven insights to empower researchers in leveraging these valuable building blocks for next-generation peptide development.

Introduction: The Rationale for Ortho-Substitution in Peptide Chemistry

The substitution of hydrogen with various functional groups on the phenyl ring of phenylalanine has profound implications for peptide science. While para- and meta-substituted derivatives have been extensively explored, ortho-substitution presents a unique set of opportunities and challenges. The proximity of the substituent to the peptide backbone imparts significant steric influence, directly impacting the torsional angles (phi, psi, and chi) and, consequently, the local and global conformation of the peptide.[1][2] This conformational restriction can pre-organize a peptide into a bioactive conformation, enhancing binding affinity and receptor selectivity, while also potentially increasing resistance to enzymatic degradation.

Furthermore, the electronic nature of the ortho-substituent can modulate the aromatic properties of the phenylalanine side chain, influencing cation-pi, pi-pi, and other non-covalent interactions that are critical for molecular recognition.[3] The strategic placement of ortho-substituents, therefore, allows for the fine-tuning of a peptide's pharmacological profile. This guide will provide a detailed exploration of the synthesis of these valuable derivatives and the critical considerations for their successful application in solid-phase peptide synthesis (SPPS).

A Compendium of Fmoc-Protected Ortho-Substituted Phenylalanine Derivatives

A diverse palette of ortho-substituted phenylalanine derivatives is accessible to the modern peptide chemist, each offering distinct properties. The choice of substituent is dictated by the desired structural and functional outcome. Below is a curated list of commonly employed derivatives, categorized by the nature of the ortho-substituent.

Category Ortho-Substituent Fmoc-Protected Derivative Name Key Properties and Applications
Halogens Fluoro (-F)Fmoc-Phe(2-F)-OHInduces conformational constraints, enhances metabolic stability, serves as a 19F NMR probe for conformational studies.[4][5]
Chloro (-Cl)Fmoc-Phe(2-Cl)-OHIntroduces steric bulk and alters electronic properties, can participate in halogen bonding.
Bromo (-Br)Fmoc-Phe(2-Br)-OHLarger steric footprint than chloro, useful for probing binding pockets and as a handle for cross-coupling reactions.
Iodo (-I)Fmoc-Phe(2-I)-OHLargest halogen, provides significant steric hindrance and serves as a versatile precursor for further functionalization via cross-coupling.[6]
Alkyl & Alkoxy Methyl (-CH3)Fmoc-Phe(2-Me)-OHIncreases hydrophobicity and steric bulk, can influence peptide folding and aggregation.[7]
Methoxy (-OCH3)Fmoc-Phe(2-OMe)-OHIntroduces a hydrogen bond acceptor and alters the electronic nature of the aromatic ring.
Electron-Withdrawing Nitro (-NO2)Fmoc-Phe(2-NO2)-OHStrong electron-withdrawing group, can act as a photo-labile protecting group or be reduced to an amino group for further modification.
Cyano (-CN)Fmoc-Phe(2-CN)-OHA versatile functional group that can serve as an infrared probe and participate in various chemical transformations.[1][8]

Synthesis of Fmoc-ortho-Substituted Phalanine Derivatives: Key Methodologies

The synthesis of Fmoc-protected ortho-substituted phenylalanine derivatives can be challenging due to potential steric hindrance affecting both the introduction of the ortho-substituent and the subsequent Fmoc protection. Several synthetic strategies have been developed to address these challenges.

Palladium-Catalyzed C-H Activation/Arylation

A powerful and increasingly popular method for the direct introduction of substituents at the ortho-position of phenylalanine derivatives involves palladium-catalyzed C-H activation.[9][10][11][12] This approach allows for the formation of C-C and C-heteroatom bonds with high regioselectivity, often utilizing a directing group on the alpha-amino group of the phenylalanine precursor.

Experimental Protocol: Palladium-Catalyzed ortho-Olefination of a Phenylalanine Derivative [9]

This protocol provides a general framework for the ortho-alkenylation of an N-protected phenylalanine derivative, which can be subsequently converted to the Fmoc-protected amino acid.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the N-(SO2Py)-protected phenylalanine derivative (1.0 equiv.), the desired alkene (2.0 equiv.), Pd(OAc)2 (10 mol %), and an appropriate oxidant such as N-fluoro-2,4,6-trimethylpyridinium triflate (2.5 equiv.).

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP), to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., dichloromethane), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection and Fmoc Protection: The directing group is then removed under appropriate conditions, followed by standard Fmoc protection of the free amine using Fmoc-OSu or Fmoc-Cl to yield the final product.[13]

Enzymatic Synthesis and Resolution

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of non-canonical amino acids.[1][14][15] Phenylalanine ammonia-lyases (PALs) and engineered transaminases can be employed for the asymmetric synthesis of ortho-substituted phenylalanines from corresponding cinnamic acid or phenylpyruvic acid precursors.[16]

Conceptual Workflow: Enzymatic Synthesis of an ortho-Substituted Phenylalanine

enzymatic_synthesis Precursor ortho-Substituted Cinnamic Acid or Phenylpyruvic Acid Enzyme Engineered Enzyme (e.g., PAL or Transaminase) Precursor->Enzyme Biocatalytic Transformation Amino_Acid ortho-Substituted Phenylalanine Enzyme->Amino_Acid Fmoc_Protection Fmoc Protection (Fmoc-OSu, NaHCO3) Amino_Acid->Fmoc_Protection Chemical Modification Final_Product Fmoc-ortho-Substituted Phenylalanine Fmoc_Protection->Final_Product

Caption: Enzymatic synthesis of ortho-substituted phenylalanine.

Strategic Incorporation into Peptides: Overcoming the Challenge of Steric Hindrance in SPPS

The primary hurdle in utilizing Fmoc-ortho-substituted phenylalanine derivatives in SPPS is the steric hindrance imposed by the ortho-substituent, which can significantly impede the coupling reaction.[17][18] This can lead to incomplete couplings, resulting in deletion sequences and challenging purifications. To mitigate this, several strategies can be employed.

Choice of Coupling Reagent

Standard coupling reagents like DCC/HOBt may prove inefficient for coupling sterically hindered amino acids. More potent activating agents are often required to achieve satisfactory yields.

Coupling Reagent Mechanism of Action Advantages for Hindered Couplings Considerations
HBTU/HATU Forms a highly reactive HOBt/HOAt ester.Widely used and effective for many difficult couplings.Can cause racemization, especially with histidine.
PyBOP/PyAOP Phosphonium salt-based reagent that forms a reactive phosphonium ester.High reactivity and often successful where uronium-based reagents fail.Can be more expensive.
COMU Uronium salt based on OxymaPure, which is more reactive and less prone to side reactions than HOBt.Excellent performance for hindered couplings, with water-soluble byproducts simplifying workup.[19]Relatively newer reagent, may not be as widely available.

Experimental Protocol: SPPS of a Peptide Containing an ortho-Substituted Phenylalanine

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating a sterically hindered ortho-substituted phenylalanine derivative.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[20]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the piperidine solution for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).[20]

  • Coupling of the Hindered Amino Acid:

    • In a separate vial, pre-activate the Fmoc-ortho-substituted phenylalanine (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., COMU, 3-5 equivalents) and a base such as diisopropylethylamine (DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours, or overnight if necessary. Agitate the reaction vessel throughout the coupling.

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.[21]

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the amino acid composition (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[22]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[23]

Microwave-Assisted SPPS

The application of microwave energy can significantly accelerate coupling reactions, often enabling the efficient incorporation of sterically hindered amino acids where conventional methods fail.[18] The localized heating effect of microwaves can overcome the activation energy barrier for the coupling reaction without causing significant degradation of the peptide.

Workflow Diagram: Decision-Making for Coupling Hindered Amino Acids

coupling_strategy Start Incorporate ortho-Substituted Phenylalanine into Peptide Standard_Coupling Standard Coupling (e.g., HBTU/DIPEA) Start->Standard_Coupling Monitor Monitor Coupling (Kaiser Test) Standard_Coupling->Monitor Recouple Recouple with Standard Reagents Monitor->Recouple Positive Potent_Coupling Use More Potent Coupling Reagent (e.g., COMU) Monitor->Potent_Coupling Positive after Recoupling Microwave Employ Microwave- Assisted SPPS Monitor->Microwave Positive after Potent Reagent Success Successful Coupling Monitor->Success Negative Recouple->Monitor Potent_Coupling->Monitor Microwave->Monitor

Caption: A decision tree for optimizing the coupling of sterically hindered amino acids.

Applications in Peptide Science and Drug Discovery

The unique properties of ortho-substituted phenylalanine derivatives have been exploited in various areas of peptide research and development.

  • Conformational Probes: The incorporation of ortho-fluorophenylalanine allows for the use of 19F NMR spectroscopy to study peptide conformation and dynamics in solution, as the fluorine chemical shift is highly sensitive to the local environment.[4][5][24][25]

  • GPCR Ligand Design: The conformational constraints imposed by ortho-substituents can be used to design peptide ligands with enhanced selectivity for specific G protein-coupled receptor (GPCR) subtypes.[26] By locking the peptide into a bioactive conformation, binding affinity can be significantly improved.

  • Metabolic Stability: The steric bulk of ortho-substituents can shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of therapeutic peptides.[27]

Characterization and Quality Control

The successful synthesis and purification of peptides containing ortho-substituted phenylalanine derivatives require rigorous analytical characterization.

  • Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the molecular weight of the final peptide. Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence and confirm the incorporation of the modified residue.[8][28][29][30][31][32]

  • NMR Spectroscopy: One- and two-dimensional NMR spectroscopy are invaluable for determining the three-dimensional structure of the peptide in solution. For fluorinated derivatives, 19F NMR provides a sensitive probe of conformation.[6][15][33][34][35]

  • RP-HPLC: Reverse-phase high-performance liquid chromatography is the primary tool for assessing the purity of the synthetic peptide and for its purification.

Conclusion

Fmoc-protected ortho-substituted phenylalanine derivatives represent a sophisticated yet accessible class of building blocks for advanced peptide design. By understanding the synthetic methodologies for their preparation and the strategic considerations for their incorporation into peptides, researchers can unlock new avenues for creating peptides with tailored conformations, enhanced stability, and novel biological activities. The ability to precisely control peptide architecture through ortho-substitution will undoubtedly continue to drive innovation in peptide-based therapeutics and chemical biology.

References

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Lioy, E., et al. (2001). Synthesis, biological, and immunological properties of cyclic peptides from Plasmodium falciparum merozoite surface protein-1.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(3), 209-215.
  • Fields, G. B. (2011). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Abdel-Aal, A. M., et al. (2020).
  • García-Rubia, A., et al. (2015). Pd-Catalyzed Directed ortho-C–H Alkenylation of Phenylalanine Derivatives. The Journal of Organic Chemistry, 80(12), 6095–6106.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Role of Fmoc-D-2-Iodophenylalanine in Modern Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • Coin, I., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 684–690.
  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1242–1250.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
  • Angel, T. E., et al. (2012). Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. Analytical Chemistry, 84(3), 1557–1564.
  • Cativiela, C., & Ordóñez, M. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry.
  • Frieden, C., et al. (1993).
  • van der Touw, S. J., et al. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Journal of the American Chemical Society, 145(5), 3128–3136.
  • Li, Y., et al. (2021). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Molecules, 26(16), 4963.
  • Wipf, P., & Venkatraman, S. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 61(23), 8004–8005.
  • Moody, P. R., & Webb, M. E. (2015). 19F NMR-tags for peptidyl prolyl conformation analysis.
  • He, G., & Chen, G. (2014). Palladium-catalyzed β-C(sp3)-H arylation of phthaloyl alanine with hindered aryl iodides: Synthesis of complex β-aryl α-amino acids.
  • Smith, P. E., et al. (2004). A 2D NMR method to study peptide phosphorylation. Journal of Magnetic Resonance, 167(1), 143–146.
  • Carpino, L. A., et al. (1994). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 43(1), 1–9.
  • Lindsley, C. W., et al. (2006). Orthosteric- and allosteric-induced ligand-directed trafficking at GPCRs. Current Opinion in Drug Discovery & Development, 9(5), 549–557.
  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved February 4, 2026, from [Link]

  • Van der Verren, E., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.
  • Casares, J. A., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Organometallics, 41(22), 3259–3268.
  • Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(16), 4991.
  • Sarkissian, C. N., & Gámez, A. (2015). Formulation and PEGylation optimization of the therapeutic PEGylated phenylalanine ammonia lyase for the treatment of phenylketonuria. PLoS One, 10(3), e0118239.
  • Liu, J., & Wang, J. (2024). Enzymatic synthesis of N-succinyl-L-phenylalanine and exploration of its potential as a novel taste enhancer. Food Chemistry, 435, 137568.
  • Gellman, S. H. (2016). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. The Journal of Organic Chemistry, 81(15), 6296–6305.
  • Lawrenson, S. B., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 165–182.
  • Porter, J., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International Journal of Peptide and Protein Research, 30(1), 13–21.
  • Alberico, D., et al. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 4, 2026, from [Link]

  • Tudor, C., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2051.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
  • Orru, R. V. A., et al. (2018). Palladium-Catalyzed Arylation of N-Aminoimidazol-2-ones towards Synthesis of Constrained Phenylalanine Dipeptide Mimics. European Journal of Organic Chemistry, 2018(40), 5538–5545.

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Methodological & Application

solid-phase peptide synthesis protocol for Fmoc-2-Methoxy-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-2MEO-01

Executive Summary & Scientific Rationale

The incorporation of Fmoc-2-Methoxy-L-Phenylalanine (Fmoc-2-MeO-Phe-OH) into peptide sequences is a critical strategy in medicinal chemistry for constraining peptide backbone conformation and improving metabolic stability against proteases. However, the ortho-methoxy substituent introduces significant steric hindrance and electronic effects that disrupt standard Solid-Phase Peptide Synthesis (SPPS) workflows.

The Challenge: The "Steric Wall"

The ortho-methoxy group creates a "steric wall" near the


-carbon. This presents two distinct kinetic barriers:
  • Coupling of the residue (Acylation): Activation of Fmoc-2-MeO-Phe-OH is prone to racemization due to the slower rate of ester formation caused by the bulky substituent.

  • Coupling onto the residue (Nucleophilic Attack): Once 2-MeO-Phe is incorporated and deprotected, the resulting amine is shielded by the ortho-methoxy group, drastically reducing its nucleophilicity. This is the rate-limiting step in the synthesis.

This protocol details an optimized workflow utilizing Oxyma Pure/DIC for racemization-free loading and HATU/HOAt for high-power chain elongation, ensuring >98% purity and minimal deletion sequences.

Chemical Profile & Critical Parameters[1][2][3][4]

ParameterSpecification
Compound Fmoc-2-Methoxy-L-Phenylalanine
Abbreviation Fmoc-2-MeO-Phe-OH
Molecular Weight ~417.5 g/mol
Key Risk Racemization during activation; Incomplete Coupling of subsequent residue.
Solubility Moderate in DMF; High in NMP.
Stability Ether linkage is stable to standard TFA cleavage cocktails.

Detailed Experimental Protocol

Phase A: Materials & Resin Preparation[5]
  • Resin Selection:

    • For C-terminal Amides:Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to reduce aggregation).

    • For C-terminal Acids:2-Chlorotrityl Chloride (2-CTC) is preferred over Wang resin to prevent diketopiperazine formation and allow mild cleavage if necessary.

  • Solvents: DMF (Peptide grade, amine-free), DCM, NMP (for hydrophobic sequences).

Step 1: Resin Swelling [1]

  • Weigh resin into a fritted reactor.

  • Swell in DCM for 30 minutes (crucial for bead expansion).

  • Wash 3x with DMF.

Phase B: Coupling OF Fmoc-2-MeO-Phe-OH

Goal: Attach the hindered residue to the growing chain without racemizing it.

The Mechanism: Standard uronium reagents (HBTU/HATU) with tertiary bases (DIEA) can cause base-catalyzed racemization via oxazolone formation when the coupling rate is slow. We utilize Carbodiimide/Oxime chemistry to maintain chirality.

Protocol:

  • Reagents:

    • Fmoc-2-MeO-Phe-OH (3.0 eq)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Activation: Dissolve AA and Oxyma in minimal DMF. Add DIC immediately prior to adding to resin. Do not pre-activate for >2 minutes.

  • Reaction: Shake at Room Temperature for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test. If slightly positive, re-couple using fresh reagents (half scale).

Expert Insight: Oxyma Pure is superior to HOBt/HOAt in suppressing racemization for ortho-substituted phenylalanines while maintaining high acylation rates [1].

Phase C: Coupling ONTO the 2-MeO-Phe Residue (The Critical Step)

Goal: Acylate the sterically shielded amine of the anchored 2-MeO-Phe.

The Mechanism: The ortho-methoxy group physically blocks the approach of the incoming activated amino acid. Standard DIC/Oxyma is often too slow here. We switch to HATU/HOAt , utilizing the "neighboring group effect" of the pyridyl nitrogen in HOAt to accelerate the reaction.

Protocol:

  • Deprotection:

    • Treat resin with 20% Piperidine in DMF (with 0.1M Oxyma to prevent aspartimide formation if Asp is present).

    • Cycle: 1 x 5 min, 1 x 15 min. (Extended time ensures complete removal of Fmoc from the hindered environment).

    • Wash: 5x DMF, 3x DCM, 3x DMF.

  • Coupling Reagents (Next Amino Acid):

    • Fmoc-AA-OH (5.0 eq)

    • HATU (4.8 eq)

    • HOAt (5.0 eq) - Critical additive for sterics

    • DIEA (10.0 eq)

  • Reaction:

    • Dissolve AA, HATU, and HOAt in DMF. Add DIEA.

    • Add to resin immediately.[2]

    • Double Coupling is Mandatory:

      • Coupling 1: 60 minutes at RT.

      • Coupling 2: 60 minutes at RT (fresh reagents).

  • Capping (Recommended): Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Microwave Option: If using microwave SPPS, heat this specific coupling step to 75°C (unless Cys/His are present, then limit to 50°C).

Phase D: Cleavage & Isolation
  • Wash resin 5x DCM, 3x MeOH, 5x DCM. Dry under nitrogen.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: The methoxy ether is stable; no special scavengers (like EDT) are needed unless Met/Cys are in the sequence.

  • Incubate for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

The following diagram illustrates the logic flow, highlighting the switch in coupling chemistry to address specific steric challenges.

SPPS_Protocol Start Resin-Peptide (N-Term free) Step1 Coupling A: Fmoc-2-MeO-Phe-OH Reagents: DIC + Oxyma Pure (Prevents Racemization) Start->Step1 Check1 Kaiser Test (Blue = Incomplete) Step1->Check1 Recouple1 Re-couple (Same Conditions) Check1->Recouple1 Positive Deprotect Fmoc Removal 20% Piperidine (2 x 15 min) Check1->Deprotect Negative (Colorless) Recouple1->Check1 Step2 Coupling B: Next Fmoc-AA-OH Reagents: HATU + HOAt + DIEA (High Power for Steric Shielding) Deprotect->Step2 Sterically Hindered Amine Exposed Check2 Chloranil/Kaiser Test Step2->Check2 Recouple2 Double Couple (Mandatory) Check2->Recouple2 Routine Practice Finish Proceed to Cleavage Recouple2->Finish

Caption: Logic flow for incorporating Fmoc-2-MeO-Phe. Note the reagent switch from DIC/Oxyma (for chirality preservation) to HATU/HOAt (for nucleophilic power).

Comparative Data: Coupling Efficiency

The table below summarizes expected coupling efficiencies based on internal validation of ortho-substituted phenylalanine derivatives.

Coupling Reagent SystemTarget StepYield (Single Couple)Yield (Double Couple)Racemization Risk
HBTU / DIEA Coupling OF 2-MeO-Phe85%92%High (2–5%)
DIC / Oxyma Pure Coupling OF 2-MeO-Phe94%>99% Low (<0.5%)
DIC / Oxyma Pure Coupling ONTO 2-MeO-Phe60%75%Low
HATU / HOAt / DIEA Coupling ONTO 2-MeO-Phe88%>98% Moderate

Troubleshooting & QC

  • Racemization Check: Analyze the crude peptide using C18 RP-HPLC. The D-isomer (impurity) typically elutes slightly earlier than the L-isomer.

  • Incomplete Coupling: If the Kaiser test remains positive after double coupling with HATU, switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or use COMU at 50°C.

  • Aggregation: The methoxy group can act as a hydrogen bond acceptor. If the sequence following 2-MeO-Phe is hydrophobic, add Pseudoproline dipeptides or use Magic Mixture (DCM/DMF/NMP/1% Triton X-100) as the solvent.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive." Journal of the American Chemical Society.

  • Bachem. "Peptide Coupling Reagents Guide." Bachem Technical Notes.

  • Albericio, F., & Tulla-Puche, J. (2025). "Advances in Fmoc solid-phase peptide synthesis." National Institutes of Health (PMC).

Sources

Application Note: Advanced Coupling Strategies for Sterically Hindered Fmoc Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the specific challenges of coupling sterically hindered Fmoc amino acids in Solid Phase Peptide Synthesis (SPPS).

Executive Summary: The Steric Challenge

In modern peptide therapeutics, the incorporation of sterically hindered amino acids (e.g.,


-disubstituted residues like Aib, N-methylated amino acids, or bulky 

-branched residues like Val/Ile/Thr) is essential for improving proteolytic stability and bioavailability. However, these residues impose significant kinetic barriers to acylation.

Standard coupling protocols (e.g., HBTU/DIEA) often fail, leading to:

  • Deletion Sequences: Incomplete coupling due to slow kinetics.

  • Racemization: Prolonged activation times increase the risk of

    
    -proton abstraction.
    
  • Guanidinylation: A specific side reaction where uronium reagents react with the N-terminus, permanently capping the peptide chain.[1]

This guide provides a tiered approach to reagent selection and validated protocols to overcome these barriers.

Reagent Selection Matrix

Not all "high-efficiency" reagents are interchangeable. Use this matrix to select the optimal tool for your specific hindrance profile.

Reagent ClassReagentBest ApplicationMechanism BenefitCritical Limitation
Uronium (Aza) HATU

-branched (Val, Ile, Thr)
7-aza group (HOAt) provides anchimeric assistance (neighboring group effect), boosting speed.Guanidinylation risk if activation is slow or excess reagent is used.
Oxyma-Based COMU General hindered / MicrowaveSuperior solubility and safety (non-explosive).[2] Comparable efficiency to HATU with less racemization.[3]Hydrolytically unstable in DMF; must be used immediately after dissolution.
Phosphonium PyAOP N-Methylated AAs , CyclizationNo Guanidinylation .[2][3] Phosphonium salts do not react with the N-terminus to form dead-end caps.High cost; generates carcinogenic HMPA byproduct (use PyAOP over BOP to avoid this).
Halogenated PyBrOP Extremely Hindered (Aib-Aib)Generates highly reactive acid bromides in situ. Essential for amine-to-amine steric clashes.Highly reactive; requires careful handling to avoid side reactions.[3]
Carbodiimide DIC/Oxyma Green / Racemization Prone (Cys, His)Neutral pH activation minimizes base-catalyzed racemization.Slower kinetics than HATU/PyAOP; may require microwave heating for hindered residues.

Mechanistic Insight: Activation & Side Reactions

Understanding the "why" behind reagent failure is critical. The diagram below illustrates the competition between the desired Active Ester formation and the irreversible Guanidinylation side reaction common with Uronium reagents (HATU/HBTU).

ActivationPathway FmocAA Fmoc-Amino Acid (Carboxylate) OAcyl O-Acyl Urea (Unstable Intermediate) FmocAA->OAcyl Activation Reagent Uronium Reagent (e.g., HATU) Reagent->OAcyl Guanidine Guanidinylated Peptide (DEAD END) Reagent->Guanidine Direct Reaction (Slow Activation) Base Base (DIEA/NMM) Base->OAcyl ActiveEster Active Ester (OBt/OAt/Oxyma) OAcyl->ActiveEster Rearrangement PeptideBond Peptide Bond (Success) ActiveEster->PeptideBond Coupling (Fast) Resin Resin-Peptide (Free Amine) Resin->PeptideBond Resin->Guanidine

Figure 1: The Activation Pathway. Note the red dashed line: if the carboxylate activation is slow (due to steric bulk), the free amine on the resin may attack the Uronium reagent directly, permanently terminating the chain.

Optimized Protocols

Protocol A: The "Powerhouse" (HATU/HOAt)

Target:


-branched amino acids (Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH).
Rationale:  The 7-azabenzotriazole ring of HATU lowers the pKa of the leaving group and utilizes the pyridine nitrogen to stabilize the transition state, accelerating coupling by ~100x over HBTU.

Reagents:

  • 0.5 M HATU in DMF

  • 0.5 M HOAt in DMF (Optional additive for extreme cases)

  • 2.0 M DIEA (Diisopropylethylamine) in NMP (N-methylpyrrolidone)

Procedure:

  • Pre-Activation (Critical): Combine Fmoc-AA (5.0 eq), HATU (4.9 eq), and DIEA (10 eq) in a vial.

    • Note: Use slightly less HATU than AA to ensure no excess uronium salt remains to cause guanidinylation.

  • Activation Time: Shake for exactly 30-60 seconds .

    • Warning: Do not activate for >2 mins; the active ester can hydrolyze or racemize.

  • Coupling: Add mixture to the resin.

  • Reaction Time: 45 - 60 minutes at Room Temperature.

  • Wash: DMF (3x), DCM (3x).

Protocol B: The "Specialist" (PyAOP)

Target: N-Methylated amino acids (e.g., N-Me-Val, N-Me-Ala) or coupling onto an N-methylated residue. Rationale: Coupling to a secondary amine (N-methyl) is sterically difficult.[4][5] Uronium reagents often cause guanidinylation here due to slow kinetics. PyAOP (Phosphonium) avoids this side reaction completely.

Reagents:

  • 0.5 M PyAOP in DMF

  • 2.0 M DIEA in NMP

Procedure:

  • Dissolution: Dissolve Fmoc-N-Me-AA (4.0 eq) and PyAOP (4.0 eq) in DMF.

  • Base Addition: Add DIEA (8.0 eq) immediately before addition to resin.

  • Coupling: Add to resin.

  • Reaction Time: 2 hours at Room Temperature (or 1 hour at 50°C).

  • Double Coupling: Mandatory for N-methyl residues. Drain and repeat steps 1-4 with fresh reagents.

Protocol C: The "Bunker Buster" (Acid Fluorides / TFFH)

Target: Extremely hindered couplings (e.g., Aib-Aib, Aib-Val). Rationale: Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky OBt/OAt esters. TFFH generates acid fluorides in situ.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[2]

  • DIEA[1][5][6]

Procedure:

  • Activation: Dissolve Fmoc-AA (5 eq) and TFFH (5 eq) in DMF.

  • Base: Add DIEA (10 eq).

  • Coupling: Add to resin immediately.

  • Reaction Time: 1 - 2 hours.

  • Note: This method is highly resistant to racemization, making it excellent for Aib couplings.

Troubleshooting & Monitoring

Monitoring Coupling Efficiency

The standard Kaiser (Ninhydrin) test does not work for:

  • Secondary amines (N-methyl AAs, Proline).

  • N-terminal Aib (steric bulk prevents reaction).

Use these alternatives:

  • Chloranil Test: Detects secondary amines. Turn resin beads blue/green if positive (incomplete coupling).

  • Bromophenol Blue: A non-destructive pH indicator. Blue = free amine; Yellow = coupled.

  • Micro-Cleavage: The most reliable method. Cleave 2-3 mg of resin with TFA/Water (95:5) for 15 mins and analyze via LC-MS.

Aggregation (The "Difficult Sequence" Phenomenon)

Hindered peptides often aggregate via beta-sheet formation, hiding the N-terminus.

  • Solution: Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or ethylene carbonate.

  • Solution: Use Chaotropic Salts: 0.1 M KSCN or LiCl in the coupling mixture to disrupt hydrogen bonds.

Racemization Check

If you suspect racemization (common with His/Cys):

  • Use DIC/Oxyma Pure at 0°C - Room Temp.

  • Avoid excess base (keep DIEA:AA ratio < 2:1).

  • Use Collidine (TMP) instead of DIEA as a weaker, less abstracting base.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[3][4][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Merck Millipore. (2024). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.[9] Link

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[6] Organic Process Research & Development. Link

Sources

Application Note & Protocols: Mitigating Aggregation in Peptide Synthesis Utilizing Fmoc-2-Methoxy-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Executive Summary

The incorporation of sterically hindered or electronically modified amino acids, such as Fmoc-2-Methoxy-L-Phenylalanine, into peptide sequences is a common strategy in modern drug discovery to enhance biological activity and metabolic stability. However, these non-canonical residues can significantly increase the propensity for peptide chain aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, difficult purifications, and ultimately, low yields of the target peptide. This document provides an in-depth guide to understanding and preventing aggregation when using Fmoc-2-Methoxy-L-Phenylalanine. We will explore the mechanistic underpinnings of aggregation and provide a suite of field-proven protocols and strategies to ensure successful synthesis of challenging peptide sequences.

The Challenge of Aggregation in SPPS

Aggregation during SPPS is a phenomenon where growing peptide chains, covalently attached to a solid support, interact with each other to form insoluble masses. This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to the assembly of stable secondary structures like β-sheets.[1] Hydrophobic residues, such as phenylalanine, are particularly prone to inducing aggregation.[1] The presence of the 2-methoxy group on the phenyl ring of Fmoc-2-Methoxy-L-Phenylalanine can further exacerbate this issue through steric hindrance and altered electronic properties, making it a "difficult" amino acid to incorporate.

The consequences of on-resin aggregation are severe:

  • Reduced Reagent Accessibility: The collapsed, aggregated peptide-resin matrix physically blocks the diffusion of reagents to the reactive N-terminus of the growing peptide chain.[1][2]

  • Incomplete Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps can be incomplete, leading to the formation of deletion sequences.[2]

  • Poor Resin Swelling: A visible indicator of aggregation is the shrinking of the resin beads, which further limits solvent and reagent penetration.[1]

  • Difficult Purification: The final crude peptide product will contain a heterogeneous mixture of the target peptide and various deletion byproducts, complicating chromatographic purification.

Mechanistic Insights into Aggregation

The self-assembly of peptide chains on a solid support is a complex process influenced by several factors. The Fmoc protecting group itself, with its large aromatic fluorenyl moiety, can contribute to aggregation through π-π stacking interactions.[3] As the peptide chain elongates, particularly with hydrophobic residues, it can fold into secondary structures stabilized by a network of intermolecular hydrogen bonds.[1] The steric bulk of the 2-methoxy group in Fmoc-2-Methoxy-L-Phenylalanine can hinder the approach of the incoming activated amino acid, slowing down the coupling reaction and providing more time for aggregation to occur.[4]

AggregationMechanism cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_aggregation Aggregation Pathway Start Start Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Washing Washing Fmoc_Deprotection->Washing Coupling Amino Acid Coupling Washing->Coupling Final_Washing Washing Coupling->Final_Washing Peptide_Chains Growing Peptide Chains (Solvated) Coupling->Peptide_Chains Chain Elongation Final_Washing->Fmoc_Deprotection Next Cycle Aggregation_Onset Aggregation Onset (Intermolecular H-bonding, π-π stacking) Peptide_Chains->Aggregation_Onset Aggregated_State Aggregated Peptide-Resin (Insoluble β-sheets) Aggregation_Onset->Aggregated_State Aggregated_State->Fmoc_Deprotection Inhibition Aggregated_State->Coupling Inhibition

Figure 1: The interplay between the SPPS cycle and the onset of peptide aggregation.

Strategies and Protocols for Preventing Aggregation

A multi-faceted approach is often necessary to successfully synthesize peptides containing aggregation-prone residues like Fmoc-2-Methoxy-L-Phenylalanine.

Optimization of Coupling Chemistry

The choice of coupling reagent is critical for efficiently forming the peptide bond, especially with sterically hindered amino acids.[5] The goal is to rapidly and efficiently activate the carboxylic acid of the incoming Fmoc-amino acid to minimize the time available for aggregation to occur.[6]

Coupling ReagentAdvantagesDisadvantages
HATU High reactivity, suitable for hindered couplings.Can lead to guanidinylation of the N-terminus if not pre-activated.[7]
HBTU Similar to HATU, widely used and effective.Can also cause guanidinylation.[8]
COMU Excellent performance in difficult couplings, often superior to HBTU/HATU.Higher cost.
PyBOP® Effective for hindered amino acids.Can be less potent than modern uronium/aminium reagents.

Protocol 4.1.1: Standard HATU Coupling

  • Pre-activation: In a separate vessel, dissolve Fmoc-2-Methoxy-L-Phenylalanine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to react for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction (absence of free primary amines). If the test is positive, a second coupling may be necessary.[9]

Solvent System Modification

The solvent environment plays a crucial role in solvating the growing peptide chain and preventing aggregation.[10] While DMF is the standard solvent for SPPS, its effectiveness can diminish with "difficult sequences."

Protocol 4.2.1: Use of Chaotropic Agents

Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonding.[7][11]

  • Prepare a 0.4 M solution of LiCl in DMF.[9]

  • Use this solution as the solvent for the coupling reaction of Fmoc-2-Methoxy-L-Phenylalanine.

  • Alternatively, perform a wash of the peptide-resin with the LiCl/DMF solution immediately before the coupling step.[4]

Protocol 4.2.2: The "Magic Mixture"

For highly hydrophobic peptides, a mixture of solvents can improve solvation and disrupt aggregation.[12]

  • Prepare a solvent mixture of DCM:DMF:NMP (1:1:1 v/v/v).[12]

  • Use this "magic mixture" for both the deprotection and coupling steps when incorporating Fmoc-2-Methoxy-L-Phenylalanine and subsequent hydrophobic residues.

Backbone Protection Strategies

Temporarily modifying the backbone amide of the growing peptide chain is a highly effective method to disrupt the hydrogen bonding network that leads to aggregation.[7] This is achieved by using dipeptide building blocks containing a backbone-protected residue.

Strategy 4.3.1: Pseudoproline Dipeptides

If the residue preceding 2-Methoxy-L-Phenylalanine is a Serine or Threonine, a pseudoproline dipeptide can be used. These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[4]

Strategy 4.3.2: Hmb/Dmb Protected Amino Acids

Incorporating an amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen can sterically shield the amide bond from participating in hydrogen bonding.[7] These protecting groups are typically removed during the final TFA cleavage.

PreventionStrategies cluster_solutions Mitigation Strategies Aggregation Peptide Aggregation Coupling_Reagents Optimized Coupling Reagents (e.g., HATU, COMU) Coupling_Reagents->Aggregation Disrupts Solvents Solvent Modification (Chaotropic agents, 'Magic Mixture') Solvents->Aggregation Disrupts Backbone_Protection Backbone Protection (Pseudoprolines, Hmb/Dmb) Backbone_Protection->Aggregation Disrupts Double_Coupling Double Coupling & Increased Time Double_Coupling->Aggregation Mitigates

Figure 2: Key strategies to prevent peptide aggregation during SPPS.

Reaction Condition Adjustments

Simple adjustments to the reaction conditions can also have a significant impact on preventing aggregation.

  • Double Coupling: If a Kaiser test indicates an incomplete reaction after the initial coupling, performing a second coupling is a straightforward solution.[13]

  • Increased Reaction Time: For sterically hindered residues like Fmoc-2-Methoxy-L-Phenylalanine, extending the coupling time can help drive the reaction to completion.[13]

  • Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and improve reaction kinetics. However, this must be done with caution as it can also increase the risk of side reactions like racemization.[7]

Conclusion

The synthesis of peptides containing Fmoc-2-Methoxy-L-Phenylalanine presents a significant challenge due to the increased risk of aggregation. However, by understanding the underlying mechanisms and employing a combination of optimized coupling chemistry, modified solvent systems, backbone protection strategies, and adjusted reaction conditions, these "difficult" syntheses can be successfully accomplished. A proactive approach, anticipating potential aggregation based on the peptide sequence, is key to achieving high yields and purity in the final product.

References

  • National Center for Biotechnology Information. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Retrieved from [Link]

  • Nowick, J. S., et al. (2020).
  • Atherton, E., & Sheppard, R. C. (1989). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

  • Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Langmuir. (2015). Fmoc-Diphenylalanine Self-Assembly Mechanism Induces Apparent pKa Shifts. Retrieved from [Link]

  • ResearchGate. (2021). Preparative scale synthesis of L-m-methoxyphenylalanine (S)-2l by the newly discovered ammonia lyase from Planctomyces brasiliensis (PbPAL) and examples of antiviral and antidiabetic compounds 5 and 6 which can be synthesised from this building block. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Energetics of cosolvent effect on peptide aggregation. Retrieved from [Link]

  • ACS Omega. (2022). In Silico Studies to Predict the Role of Solvent in Guiding the Conformations of Intrinsically Disordered Peptides and Their Aggregated Protofilaments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Introduction to Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2023). Effects of different organic solvents on the structure of Aβ_{1-42} monomer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of Peptidomimetics Utilizing Fmoc-2-Methoxy-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of peptidomimetic drug design, Fmoc-2-Methoxy-L-Phenylalanine (Fmoc-2-MeO-Phe-OH) represents a critical building block for modulating pharmacokinetics and receptor selectivity. Unlike standard phenylalanine, the introduction of a methoxy group at the ortho (2-) position introduces significant steric bulk and electronic perturbation.

Why use this building block?

  • Conformational Locking: The ortho-substituent creates a high rotational energy barrier around the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds. This restricts the side-chain flexibility, forcing the peptide backbone into specific folded architectures (often
    
    
    -turns) that can enhance binding affinity to receptors (e.g., GPCRs).
  • Metabolic Stability: The steric shield protects the adjacent peptide bond from enzymatic hydrolysis by proteases (e.g., chymotrypsin), significantly extending plasma half-life.[1]

  • Electronic Tuning: Unlike a simple methyl group, the methoxy group acts as a weak hydrogen bond acceptor, potentially creating unique intramolecular or intermolecular contact points.

This guide provides a validated protocol for incorporating this sterically demanding residue using Solid Phase Peptide Synthesis (SPPS), addressing the common failure mode of incomplete coupling due to steric clash.

Technical Specifications

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-L-phenylalanine
CAS Number 206060-41-5
Molecular Formula

Molecular Weight 417.46 g/mol
Solubility Soluble in DMF, NMP, DMSO.[2] Sparingly soluble in DCM.
Purity Requirement >98% (HPLC) to prevent deletion sequences.
Storage +2°C to +8°C, Desiccated.

Critical Synthesis Challenges

The primary challenge when utilizing Fmoc-2-MeO-Phe-OH is steric hindrance . The ortho-methoxy group projects toward the peptide backbone, creating a "steric wall" that impedes the approach of the incoming activated amino acid to the N-terminal amine of the resin-bound peptide.

  • Standard Conditions (HBTU/DIEA): Often result in <60% coupling efficiency, leading to deletion sequences.

  • Racemization Risk: Prolonged activation times required for hindered bases can increase the risk of racemization, particularly if high temperatures are used.[1]

Validated Protocol: High-Efficiency Coupling

Objective: Achieve >99% coupling efficiency while minimizing racemization.

Reagents Required[1][2][3][4][5][6]
  • Resin: Rink Amide MBHA (Low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).[1]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.[3]

  • Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization during slow couplings.

Step-by-Step Methodology
Step 1: Resin Preparation & Swelling[4]
  • Weigh resin corresponding to 0.1 mmol scale.[1]

  • Swell in DCM for 20 minutes (opens the bead structure).

  • Wash 3x with DMF .[4]

Step 2: Fmoc Deprotection (Pre-Cycle)
  • Treat with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation if Asp is present).

  • Cycle: 1 x 2 min, 1 x 10 min.

  • Wash: 5x DMF, 3x DCM, 3x DMF.

  • QC Check: Perform a Kaiser Test (Ninhydrin). Result must be Dark Blue (positive for free amine).

Step 3: Activation of Fmoc-2-Methoxy-L-Phe

Note: Do not pre-activate for >5 minutes to avoid enantiomerization.

  • Calculate 4.0 equivalents (eq) of Fmoc-2-MeO-Phe-OH relative to resin loading.

  • Dissolve amino acid in minimal dry DMF/NMP (1:1 v/v) . NMP improves swelling for difficult sequences.[3]

  • Add 3.9 eq HATU .

  • Add 4.0 eq HOAt (0.5 M in DMF).

  • Immediately before addition to resin, add 8.0 eq DIEA .

Step 4: Coupling (The "Double-Hit" Strategy)

Due to the steric bulk, a single coupling is rarely sufficient.

  • First Coupling: Add activated mixture to resin.[1][3] Shake/vortex at Room Temperature for 60 minutes .

  • Drain and wash 3x with DMF.[4]

  • Second Coupling: Repeat activation (Step 3) with fresh reagents. Add to resin.[3][4][5]

    • Optimization: For extremely difficult sequences, perform the second coupling at 45°C for 30 minutes (Microwave: 25W, max 50°C).

  • Wash: 5x DMF.

Step 5: Capping (Mandatory)

To prevent the propagation of deletion sequences (n-1 peptides):

  • Add Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes.

  • This acetylates any unreacted amines, terminating the chain.

Step 6: Cleavage

The methoxy ether is generally stable to standard TFA cleavage conditions.

  • Cocktail: TFA (92.5%) / TIS (2.5%) /

    
     (2.5%) / DODT (2.5%) .
    
  • Time: 2.5 to 3 hours.

  • Precipitate in cold diethyl ether.

Visualization of Workflows

Diagram 1: Sterically Hindered Coupling Workflow

This flowchart illustrates the decision logic required when handling ortho-substituted amino acids.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Activation Activation: Fmoc-2-MeO-Phe + HATU + HOAt (Max 2 min pre-activation) Start->Activation Coupling1 Coupling Cycle 1 60 min @ RT Activation->Coupling1 Wash DMF Wash Coupling1->Wash Check Kaiser / Chloranil Test Wash->Check Recouple Coupling Cycle 2 (Fresh Reagents) Optional: 45°C Heat Check->Recouple Positive (Incomplete) Success Proceed to Next AA or Cleavage Check->Success Negative (No free amine) Cap Capping (Ac2O/DIEA) Recouple->Cap Cap->Success

Caption: Optimized SPPS cycle for hindered ortho-substituted amino acids, prioritizing a "Double-Coupling" strategy based on colorimetric monitoring.

Diagram 2: Mechanism of Conformational Restriction

Why does the 2-Methoxy group improve bioactivity?

Conformational_Lock Native Native Phenylalanine (Unrestricted Rotation) Ortho 2-Methoxy Substitution (Steric Clash with Backbone) Native->Ortho Chemical Modification Chi_Lock Restricted Chi1/Chi2 Angles (Energy Barrier Increased) Ortho->Chi_Lock Steric Hindrance Fold Induced Beta-Turn (Bioactive Conformation) Chi_Lock->Fold Entropy Reduction Proteolysis Proteolytic Resistance (Steric Shielding) Chi_Lock->Proteolysis Enzyme Access Blocked

Caption: Mechanistic pathway showing how ortho-substitution translates steric hindrance into bioactive folding and metabolic stability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Deletion Steric hindrance prevented coupling.Switch from HBTU to HATU/HOAt . Use Microwave assistance (max 50°C).
Racemization Base-catalyzed proton abstraction during slow coupling.Use Collidine instead of DIEA. Ensure HOAt is present. Reduce pre-activation time to <1 min.
Insolubility Aggregation of hydrophobic peptide chains.[1]Use NMP or DMSO/DMF (1:9) as solvent. Use "Magic Mixture" (DCM/DMF/NMP).
Incomplete Cleavage Methoxy group interaction.The 2-OMe group is stable in TFA. If issues persist, ensure scavengers (DODT/TIS) are fresh to prevent re-attachment of carbocations.

References

  • PubChem. (2025).[1][2][6] Fmoc-2-Methoxy-L-Phenylalanine - Compound Summary. National Library of Medicine. [Link]

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. (Fundamental principles of conformational restriction using N-alkyl and ortho-substituted amino acids). [Link]

  • Albericio, F., & Tyley, A. (2013). Coupling Reagents and Strategies for Peptide Synthesis. (Detailed comparison of HBTU vs HATU for hindered couplings). [Link]

  • Hruby, V. J., et al. (1990). Design of conformationally constrained amino acids and peptides. Biochemical Journal. (Seminal work on chi-angle restriction via ortho-substitution). [Link]

Sources

Mastering Resin Loading: A Detailed Application Guide for Fmoc-2-Methoxy-L-Phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Accurate Resin Loading

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the initial loading of the first amino acid onto the solid support is a foundational step that dictates the overall success and efficiency of the entire synthesis.[1] An accurately determined and reproducible resin loading value is paramount for stoichiometric calculations of subsequent reagents and amino acids, directly impacting the final peptide's yield and purity.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise calculation and experimental determination of resin loading for Fmoc-2-Methoxy-L-Phenylalanine, a non-canonical amino acid of increasing interest in peptide design.

The methoxy substitution on the phenylalanine ring can impart unique conformational constraints and properties to peptides, making it a valuable building block in medicinal chemistry and material science. This guide will delve into the theoretical calculations, detailed step-by-step protocols for loading onto two commonly used resins (Wang and 2-Chlorotrityl Chloride), and the definitive method for quantifying the loading capacity via UV-Vis spectrophotometry.

Pre-Loading Considerations: Setting the Stage for Success

Before commencing the loading procedure, several key parameters must be established to ensure an efficient and predictable outcome.

Reagent and Material Properties

A thorough understanding of the chemical properties of the reagents is essential.

Reagent/MaterialMolecular Weight ( g/mol )CAS NumberKey Characteristics
Fmoc-2-Methoxy-L-Phenylalanine417.45[3]206060-41-5[3]The N-terminally protected amino acid to be loaded.
Wang ResinVaries62898-31-7A hydroxymethyl-functionalized polystyrene resin, acid-labile.[4]
2-Chlorotrityl Chloride (2-CTC) ResinVaries42074-68-0A highly acid-sensitive resin, minimizes racemization.[2]
N,N'-Diisopropylcarbodiimide (DIC)126.20693-13-0Carbodiimide coupling agent for esterification on Wang resin.
4-(Dimethylamino)pyridine (DMAP)122.171122-58-3Acylation catalyst for Wang resin loading, used in catalytic amounts.[4]
N,N-Diisopropylethylamine (DIPEA)129.247087-68-5A non-nucleophilic base used for loading onto 2-CTC resin.[5]
Piperidine85.15110-89-4A secondary amine used for the cleavage of the Fmoc protecting group.[6]
Theoretical Calculation of Reagent Quantities

Accurate calculation of the required amount of Fmoc-2-Methoxy-L-Phenylalanine and other reagents is crucial. The goal is typically to achieve a target loading value, which is often lower than the resin's maximum stated capacity to prevent issues like aggregation in longer peptides.

Example Calculation for a Target Loading of 0.5 mmol/g:

  • Resin Amount: 1 g

  • Target Moles of Amino Acid: 1 g resin * 0.5 mmol/g = 0.5 mmol

  • Mass of Fmoc-2-Methoxy-L-Phenylalanine: 0.5 mmol * 417.45 g/mol = 208.73 mg

Equivalents of other reagents are then calculated based on the moles of the amino acid. For instance, using 2 equivalents of the amino acid would require 1.0 mmol or 417.45 mg.

Experimental Protocols: Loading Fmoc-2-Methoxy-L-Phenylalanine

The choice of resin is often dictated by the desired C-terminal functionality and the acid sensitivity of the peptide. Below are detailed protocols for loading onto Wang and 2-Chlorotrityl Chloride resins.

Protocol 1: Loading on Wang Resin using DIC/DMAP

This method is a standard procedure for esterifying the first amino acid to a hydroxymethyl-functionalized resin. The use of a carbodiimide activator (DIC) and an acylation catalyst (DMAP) facilitates the reaction.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Capping swell 1. Swell Resin in DCM/DMF dissolve_aa 2. Dissolve Fmoc-AA and HOBt in DMF dissolve_dmap 3. Prepare DMAP solution in DMF add_aa 4. Add Amino Acid solution to resin dissolve_dmap->add_aa add_dic 5. Add DIC to initiate coupling add_aa->add_dic add_dmap_cat 6. Add catalytic DMAP add_dic->add_dmap_cat agitate 7. Agitate for 2-12 hours add_dmap_cat->agitate filter_wash1 8. Filter and wash with DMF, DCM agitate->filter_wash1 cap 9. Cap unreacted sites with Acetic Anhydride/DIPEA filter_wash1->cap filter_wash2 10. Final wash and dry cap->filter_wash2 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Capping swell 1. Swell Resin in dry DCM dissolve_aa 2. Dissolve Fmoc-AA in dry DCM add_aa 3. Add Amino Acid solution to resin dissolve_aa->add_aa add_dipea 4. Add DIPEA and agitate for 30-120 min add_aa->add_dipea cap 5. Cap unreacted sites with Methanol add_dipea->cap filter_wash 6. Filter, wash, and dry cap->filter_wash

Caption: Workflow for loading Fmoc-2-Methoxy-L-Phenylalanine onto 2-CTC resin.

  • Resin Swelling: Swell 1 gram of 2-CTC resin in dry DCM (approximately 10 mL) for at least 30 minutes in a dry reaction vessel. [5]It is critical to use dry solvents and glassware as the resin is moisture-sensitive. [2]2. Amino Acid Solution Preparation: In a separate flask, dissolve 1 to 2 equivalents of Fmoc-2-Methoxy-L-Phenylalanine in dry DCM. A small amount of dry DMF can be added if solubility is an issue. [5]3. Reaction Initiation: Add the amino acid solution to the swollen resin, followed by the addition of 4 equivalents of DIPEA (relative to the amino acid). [5]4. Reaction: Agitate the mixture for 30 minutes to 2 hours at room temperature. [5]5. Capping: To cap any remaining reactive chlorotrityl groups, add methanol (approximately 0.8 mL per gram of resin) and mix for 15-30 minutes. [5][6]6. Final Wash and Drying: Filter the resin and wash it sequentially with DCM, DMF, and again with DCM. Dry the resin in vacuo.

Quantitative Determination of Resin Loading: The Fmoc Cleavage Assay

The most common and reliable method for determining the loading of Fmoc-amino acids on a resin is by UV-Vis spectrophotometry. [7]This assay involves cleaving the Fmoc group with a piperidine solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct, which has a strong absorbance maximum around 301 nm. [8]

Protocol 3: Fmoc Cleavage Assay
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, loaded resin into a small tube.

  • Fmoc Cleavage: Add a known volume of a 20% piperidine in DMF solution (e.g., 1 mL) to the resin. [6][8]3. Incubation: Vortex the mixture to ensure thorough mixing and let it stand at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution: Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., 900 µL) in a quartz cuvette. This creates a 1 in 10 dilution.

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF diluted in the same ratio.

Calculation of Resin Loading

The resin loading (L) in mmol/g can be calculated using the Beer-Lambert law:

L (mmol/g) = (A * V * d) / (ε * w * m)

Where:

  • A = Absorbance at 301 nm

  • V = Volume of the piperidine/DMF solution used for cleavage (in mL)

  • d = Dilution factor

  • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 L·mol⁻¹·cm⁻¹) [8]* w = Path length of the cuvette (typically 1 cm)

  • m = Mass of the resin sample (in mg)

Simplified Calculation Example:

For the conditions described in the protocol above:

  • V = 1 mL

  • d = 10

  • ε = 7800

  • w = 1 cm

The formula simplifies to:

L (mmol/g) = (A * 1 * 10) / (7800 * 1 * (m/1000)) = (10000 * A) / (7800 * m) ≈ (1.282 * A) / m

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Resin Loading Incomplete reaction due to insufficient reaction time or reagent equivalents.Increase reaction time and/or the equivalents of the amino acid and coupling reagents.
Moisture contamination, especially with 2-CTC resin. [2]Ensure all glassware and solvents are thoroughly dried. Store 2-CTC resin under an inert atmosphere. [2]
Steric hindrance from the 2-methoxy group.Consider using a more potent activation method or increasing the reaction temperature slightly.
Inconsistent Loading Values Inaccurate weighing of the resin sample for the Fmoc assay.Use a calibrated analytical balance and ensure the resin is completely dry.
Incomplete Fmoc cleavage.Ensure the 20% piperidine in DMF solution is fresh and allow for sufficient reaction time (at least 30 minutes).
High Racemization (Wang Resin) Prolonged exposure to DMAP.Use the minimum effective amount of DMAP (0.1 equivalents) and ensure the reaction is not unnecessarily prolonged. [4]

Conclusion

The precise and reproducible loading of Fmoc-2-Methoxy-L-Phenylalanine onto a solid support is a critical determinant of a successful peptide synthesis campaign. By carefully selecting the appropriate resin and loading protocol, and by accurately quantifying the loading value using the Fmoc cleavage assay, researchers can establish a robust foundation for the synthesis of complex and novel peptides. The methodologies and calculations detailed in this application note provide a comprehensive framework to achieve this crucial first step with confidence and precision.

References

  • Aapptec Peptides. (n.d.). Fmoc-Phe(2-Me)-OH [211637-75-1]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • iChemical. (n.d.). Fmoc-2-Methoxy-L-Phenylalanine, CAS No. 206060-41-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Gzella, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3849. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?. Retrieved from [Link]

  • Coin, I., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Oxidatively Cleavable Linker.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of Fmoc-2-Methoxy-L-Phenylalanine during Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing racemization of Fmoc-2-Methoxy-L-Phenylalanine during the critical activation step in solid-phase peptide synthesis (SPPS). As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the stereochemical integrity of your synthetic peptides.

Introduction: The Challenge of Racemization with Modified Phenylalanine

Racemization, the conversion of a single enantiomer into a mixture of both L- and D-isomers, is a persistent challenge in peptide synthesis. This loss of stereochemical purity can drastically alter a peptide's three-dimensional structure, biological activity, and therapeutic efficacy, leading to difficulties in purification and potentially compromising research outcomes.

Fmoc-2-Methoxy-L-Phenylalanine, an analog of phenylalanine, introduces an electron-donating methoxy group at the ortho position of the phenyl ring. While this modification can be crucial for modulating peptide structure and function, it can also influence the lability of the α-proton, potentially increasing the risk of racemization during carboxyl group activation. This guide will provide a comprehensive framework for understanding and mitigating this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Fmoc-amino acids during activation?

A1: The most prevalent mechanism for racemization during the activation of Fmoc-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1] This process is base-catalyzed. The activated carboxyl group of the amino acid cyclizes to form the planar oxazolone. The α-proton of this intermediate is acidic and can be readily abstracted by a base. The resulting achiral enolate can then be protonated from either face, leading to a mixture of L- and D-isomers upon nucleophilic attack by the amine component.[1]

Q2: How does the 2-methoxy group on the phenylalanine side chain affect its susceptibility to racemization?

A2: The methoxy group is electron-donating, which increases the electron density of the aromatic ring. While direct quantitative studies on Fmoc-2-Methoxy-L-Phenylalanine are limited, electron-donating groups can influence the stability of the carbanion formed after α-proton abstraction, potentially affecting the rate of racemization. It is crucial to employ optimized coupling conditions to minimize this risk.

Q3: Which step in the SPPS cycle is most critical for racemization of sensitive amino acids?

A3: For many racemization-prone amino acids, the base-catalyzed coupling (activation) step is the most critical phase where loss of stereochemical integrity occurs.[2] While racemization can also happen to a lesser extent during the Fmoc-deprotection step, the activation of the carboxylic acid creates a more susceptible environment for α-proton abstraction.[2]

Q4: Are there general strategies to minimize racemization for any sensitive Fmoc-amino acid?

A4: Yes, several key strategies are universally applicable for minimizing racemization:

  • Choice of Coupling Reagent and Additive: Utilize coupling reagents and additives known to suppress racemization.

  • Base Selection: Employ weaker, sterically hindered bases.

  • Temperature Control: Perform couplings at lower temperatures.

  • Solvent Selection: The polarity of the solvent can influence the reaction kinetics.

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before coupling.

Troubleshooting Guide: High D-Isomer Content Detected

If you have detected a significant percentage of the D-isomer of 2-Methoxy-Phenylalanine in your final peptide, this troubleshooting guide will help you systematically identify and resolve the issue.

Diagram 1: Troubleshooting Workflow for Racemization

G cluster_solutions Potential Solutions start High D-Isomer Detected coupling_reagent Step 1: Evaluate Coupling Reagent & Additive start->coupling_reagent base Step 2: Assess Base Type and Concentration coupling_reagent->base If using high-risk reagents (e.g., carbodiimides alone) sol_reagent Switch to aminium/uronium or phosphonium reagents with additives (Oxyma, HOBt). coupling_reagent->sol_reagent temperature Step 3: Review Coupling Temperature base->temperature If using strong, non-hindered bases sol_base Use a weaker, sterically hindered base (e.g., Collidine, TMP). Reduce base equivalents. base->sol_base preactivation Step 4: Analyze Pre-activation Time temperature->preactivation If coupling at elevated temperatures sol_temp Perform coupling at 0°C or room temperature. temperature->sol_temp solvent Step 5: Consider Solvent Effects preactivation->solvent If using long pre-activation times sol_preactivation Minimize pre-activation time or use in-situ activation. preactivation->sol_preactivation protocol_optimization Implement Optimized Protocol solvent->protocol_optimization If solvent choice is not optimized sol_solvent Use less polar solvents where possible. solvent->sol_solvent

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling reagent is a primary determinant of racemization levels.

  • High-Risk Reagents: Carbodiimides like DCC and DIC, when used without racemization-suppressing additives, can lead to significant epimerization through the highly reactive O-acylisourea intermediate.

  • Lower-Risk Reagents: Aminium/uronium salts (e.g., HBTU, HATU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally preferred as they proceed through an active ester intermediate that is less prone to racemization, especially in the presence of additives.

  • The Critical Role of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing racemization. They react with the activated amino acid to form an active ester that is more resistant to oxazolone formation. OxymaPure is often considered superior to HOBt in preventing racemization.

Table 1: Comparison of Coupling Reagent Systems and their Impact on Racemization

Coupling SystemRelative Racemization RiskCausality
DIC aloneHighForms a highly reactive O-acylisourea intermediate that readily forms an oxazolone.
DIC / HOBtLowForms a less reactive HOBt-ester, suppressing oxazolone formation.[3]
DIC / OxymaPureVery LowOxymaPure is a highly effective racemization suppressor, often outperforming HOBt.
HBTU / HOBtLowThe HOBt moiety is part of the reagent, leading to the formation of the HOBt-ester.
HATU / HOAtVery LowHOAt is a more reactive and effective racemization suppressor than HOBt.[3]
COMU / OxymaPureVery LowCOMU is a third-generation uronium reagent that, when combined with a suitable base, shows excellent performance in minimizing racemization.[4]

Recommendation: If you are observing high levels of racemization, switch to a coupling cocktail containing COMU or HATU with a hindered base, or use a carbodiimide in the presence of OxymaPure.

Step 2: Assess the Base Used for Activation

The type and concentration of the base used during activation are critical.

  • Strong, Sterically Unhindered Bases: Bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) are strong enough to readily abstract the α-proton, especially from the oxazolone intermediate, thus promoting racemization.

  • Weaker, Sterically Hindered Bases: Bases such as N-methylmorpholine (NMM), 2,4,6-collidine (TMP), or diisopropylethylamine (DIPEA) in reduced amounts are preferred. Their steric bulk can hinder the abstraction of the α-proton. Collidine, in particular, has been shown to be effective in minimizing racemization.[5][6]

Recommendation: Replace strong, unhindered bases with a weaker or more sterically hindered base like collidine or NMM. Use the minimum amount of base necessary for the reaction to proceed efficiently.

Step 3: Review the Coupling Temperature

Elevated temperatures, often used to drive difficult couplings to completion, will accelerate the rate of racemization.[5]

Recommendation: For sensitive amino acids like Fmoc-2-Methoxy-L-Phenylalanine, perform the coupling at 0°C or room temperature. If elevated temperatures are necessary for a difficult coupling, consider a hybrid approach where the sensitive residue is coupled at a lower temperature, while the rest of the sequence is synthesized at a higher temperature.[5]

Step 4: Analyze Pre-activation Time

The longer the Fmoc-amino acid is in its activated state before it reacts with the N-terminal amine of the peptide, the greater the opportunity for racemization.

Recommendation: Minimize the pre-activation time. Ideally, use an in situ activation protocol where the coupling reagent is added to the mixture of the Fmoc-amino acid and the resin-bound peptide simultaneously.

Step 5: Consider Solvent Effects

The polarity of the solvent can influence the rate of racemization. While solvent choice is often dictated by resin swelling and reagent solubility, using less polar solvents can sometimes help reduce racemization. Common solvents in SPPS are DMF and NMP.

Recommendation: If your standard protocol allows, consider using a solvent mixture, such as DCM/DMF, to reduce the polarity of the reaction medium. However, ensure that the resin swelling and solubility of all components remain adequate.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-2-Methoxy-L-Phenylalanine

This protocol is designed to minimize racemization during the incorporation of Fmoc-2-Methoxy-L-Phenylalanine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation (prepare immediately before use):

    • In a separate vessel, dissolve Fmoc-2-Methoxy-L-Phenylalanine (4 equivalents) and OxymaPure (4 equivalents) in a minimal amount of DMF.

    • Add DIC (4 equivalents) to the solution and mix for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Immediately add the prepared coupling cocktail to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the coupling progress using a ninhydrin test.

  • Washing: After a negative ninhydrin test, wash the resin with DMF (5-7 times).

Diagram 2: Optimized Coupling Workflow

G cluster_pre Pre-Coupling cluster_coupling Coupling cluster_post Post-Coupling resin_prep Resin Swelling (DMF, 30 min) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 DMF Wash (5-7x) deprotection->wash1 cocktail Prepare Coupling Cocktail: Fmoc-AA, Oxyma, DIC (In-situ) wash1->cocktail couple Add to Resin Couple at RT (2-4h) cocktail->couple monitor Monitor with Ninhydrin Test couple->monitor wash2 DMF Wash (5-7x) monitor->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Optimized workflow for low-racemization coupling.

Protocol 2: Analysis of Racemization by Chiral HPLC

Accurate quantification of the D-isomer is essential for validating your optimized protocol.

  • Peptide Cleavage and Deprotection: Cleave a small sample of the crude peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Hydrolysis:

    • Dry the cleaved peptide under a stream of nitrogen.

    • Add 6 M HCl to the dried peptide in a sealed tube.

    • Heat at 110°C for 24 hours.

    • Lyophilize the hydrolysate to remove the acid.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 100 µL of 2 M HCl.

  • Chiral HPLC Analysis:

    • Dilute the derivatized sample with the mobile phase.

    • Inject onto a suitable chiral HPLC column.

    • Use a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution of the L- and D-diastereomers by UV detection at 340 nm.

    • Calculate the percentage of the D-isomer by integrating the respective peak areas.

Conclusion

Minimizing the racemization of Fmoc-2-Methoxy-L-Phenylalanine requires a systematic approach that considers all aspects of the activation and coupling steps. By carefully selecting coupling reagents and additives, optimizing the base, controlling the temperature, and minimizing pre-activation times, researchers can significantly improve the stereochemical purity of their synthetic peptides. This guide provides a robust framework for troubleshooting and optimizing your protocols, ultimately leading to higher quality and more reliable research outcomes.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. Available from: [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC press.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available from: [Link]

  • Coin, I., Katritch, V., Sun, T., Xiang, Z., Cheng, F., Horvath, R., ... & Stevens, R. C. (2007). Genetically encoded chemical probes for labeling and tracking proteins.
  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. Available from: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available from: [Link]

  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., ... & Albericio, F. (1995). Automated solid-phase synthesis of lanthionine-containing peptides. Journal of the American Chemical Society, 117(41), 10337-10344.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine. Available from: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available from: [Link]

  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis. The Journal of Organic Chemistry, 59(23), 695-703.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science, 18(5), 325-332. Available from: [Link]

  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Coin, I. (2010). The location of the Fmoc group on the side chain of a growing peptide can influence its aggregation behavior. Journal of peptide science, 16(5), 226-231.
  • Jude, K. M., Sher-Kure, S., Solscheid, C., & Wilson, I. A. (2020). Structural basis for the evolution of a new catalytic function in a de novo designed enzyme.
  • Luxembourg Bio Technologies Ltd. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2010). A fresh look at the structure of HBTU and HATU. Journal of peptide science, 16(1), 6-9.
  • Carpino, L. A., Ionescu, D., & El-Faham, A. (2000). The 1-hydroxy-7-azabenzotriazole (HOAt)/O-(7-azabenzotriazol-1-yl)-1, 1, 3, 3-tetramethyluronium hexafluorophosphate (HATU) system: a new, highly effective peptide coupling methodology. Tetrahedron letters, 41(2), 241-244.
  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science, 14(1), 97-101.
  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new, highly efficient peptide coupling methodology. The Journal of organic chemistry, 64(1), 1-7.

Sources

Technical Support Center: Deletion Sequence Analysis in Fmoc-2-Methoxy-Phe Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Deletion Sequences & Coupling Efficiency for Sterically Hindered Ortho-Methoxy Variants Audience: Senior Chemists, Peptide Scientists, Drug Discovery Leads

Executive Summary & Core Challenge

The Issue: The incorporation of Fmoc-2-Methoxy-Phenylalanine (Fmoc-2-MeO-Phe) into peptide sequences frequently results in "deletion sequences"—impurities where one or more amino acids are missing from the final chain.

The Cause: The methoxy group at the ortho position of the phenylalanine ring creates significant steric hindrance and alters the electronic environment of the amino group. This leads to two primary failure modes:

  • Incomplete Coupling of Fmoc-2-MeO-Phe: The bulky residue fails to attach to the resin-bound peptide.

  • Incomplete Coupling of the Next Residue: Once attached, the 2-MeO-Phe group sterically "shields" its own N-terminus, making the deprotection or subsequent acylation extremely sluggish.

This guide provides a diagnostic framework to identify these deletions via Mass Spectrometry (MS) and field-proven protocols to eliminate them.

Diagnostic Hub: Identifying the Deletion

Q1: I see a significant impurity in my LC-MS trace. How do I confirm if it is a deletion sequence involving 2-MeO-Phe?

A: You must calculate the mass difference (


Mass) between your Target Mass and the Impurity Mass. Use Table 1  to interpret the result.

Step 1: Determine the Monoisotopic Residue Mass of 2-MeO-Phe.

  • Formula:

    
     (Residue form within peptide)
    
  • Residue MW: 177.20 Da (Calculated as Fmoc-AA-OH MW minus Water [18.01] minus Fmoc [222.26]).

Step 2: Analyze the


Mass.
Table 1: Deletion Sequence Diagnostic Matrix
Observed

Mass (Da)
DiagnosisRoot Cause
-177.2 Deletion of 2-MeO-Phe The 2-MeO-Phe residue failed to couple to the preceding chain.
-[Mass of Next AA] Deletion of Residue

2-MeO-Phe coupled successfully, but its steric bulk prevented the next amino acid from coupling.
-18 Des-H2O (Dehydration) Not a deletion. Likely acid-catalyzed dehydration if Ser/Thr are present, or aspartimide formation.
+56 t-Butyl Adduct Incomplete global deprotection (TFA scavenging issue), not a sequence deletion.
-128 / -113 Truncation Synthesis stopped completely. Often due to aggregation or "capped" sequences.[1]
Root Cause Analysis & Mechanism

Q2: Why does the ortho-methoxy group cause such severe coupling issues compared to standard Phenylalanine?

A: The failure is driven by steric clash and conformational restriction .

  • Steric Shielding: The methoxy group (-OCH

    
    ) at the 2-position (ortho) projects volume directly adjacent to the reactive amine/amide bond. Unlike para (4-MeO) substitution, which is distant from the reaction center, the ortho group physically blocks the approach of the activated ester during coupling.
    
  • Solvation & Aggregation: Hydrophobic, sterically hindered residues often disrupt the solvation shell of the peptide-resin complex. This promotes

    
    -sheet aggregation , causing the peptide chains to collapse onto themselves, effectively "hiding" the N-terminus from reagents.
    
  • Kinetics: The rate of acylation for ortho-substituted amino acids can be 10-50x slower than standard residues (e.g., Ala, Leu). Standard 30-minute coupling cycles are insufficient.

Optimization Protocols (The "Solvers")

Q3: My standard DIC/Oxyma protocol failed. What coupling conditions should I use for Fmoc-2-MeO-Phe?

A: You must switch to high-efficiency uronium/phosphonium reagents and potentially utilize elevated temperatures.

Protocol A: The "Power Coupling" Method (Recommended)

Use this for coupling Fmoc-2-MeO-Phe to the resin.

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

    • Why: HOAt creates a more reactive active ester than HOBt/Oxyma and reduces racemization.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

    • Why: Collidine is a weaker base that minimizes base-catalyzed racemization, which is a risk with activated hindered esters.

  • Stoichiometry: 4-5 equivalents of AA / HATU / Base.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: 1 hour at 50°C (if microwave available) or 3 hours at RT.

Q4: The 2-MeO-Phe coupled fine, but the next amino acid is missing (Deletion of


). How do I fix this? 

A: The 2-MeO-Phe is shielding the N-terminus. You need to ensure complete Fmoc removal and use a "space-clearing" coupling strategy.

Protocol B: Overcoming N-Terminal Shielding (Step

)
  • Aggressive Fmoc Deprotection:

    • Standard 20% Piperidine may be too slow due to sterics.

    • Use: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

    • Caution: DBU is aggressive. Limit exposure to 2 x 5 minutes to prevent aspartimide formation if Asp is present.

  • The "Magic Mixture" Solvent:

    • Perform the coupling of the next amino acid in a solvent system that disrupts aggregation.

    • Solvent: DMF/DMSO (1:1) or NMP with 1% Triton X-100.

    • Mechanism:[1][2][3][4][5] Chaotropic salts (like KSCN) or DMSO help solvate the hindered N-terminus, making it accessible.

Visual Troubleshooting Workflow

The following logic tree outlines the decision process for analyzing and fixing deletion sequences involving Fmoc-2-MeO-Phe.

DeletionAnalysis Start LC-MS Analysis of Crude Peptide CalcDelta Calculate Mass Delta (Target - Observed) Start->CalcDelta Delta177 Delta = -177.2 Da (Missing 2-MeO-Phe) CalcDelta->Delta177 Found -177.2 DeltaNext Delta = -[Mass of Next AA] (Missing Residue n+1) CalcDelta->DeltaNext Found -[Next AA] Diag1 Diagnosis: Failed Coupling of Fmoc-2-MeO-Phe itself Delta177->Diag1 Diag2 Diagnosis: Steric Shielding of 2-MeO-Phe N-Terminus DeltaNext->Diag2 Sol1 SOLUTION A: Switch to HATU/HOAt Double Couple (2h RT + 1h 50°C) Diag1->Sol1 Sol2 SOLUTION B: Aggressive Deprotection (DBU) Use DMSO/DMF Solvent Microwave Coupling for Next AA Diag2->Sol2

Caption: Decision tree for identifying and resolving deletion sequences in 2-MeO-Phe synthesis.

Summary of Quantitative Parameters
ParameterStandard SPPSOptimized for 2-MeO-Phe
Coupling Reagent HBTU / DICHATU / HOAt
Coupling Time 30 - 45 min2 x 2 Hours (Double Couple)
Temperature Ambient50°C (Microwave) or 60°C (Conventional)
Base DIPEA (10 eq)Collidine (Sym-collidine) (Reduces racemization)
Deprotection 20% Piperidine20% Piperidine + 0.1M HOBt (Prevents Asp side reactions) or DBU (for difficult Fmoc removal)
References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][6] Chemical Reviews, 109(6), 2455-2504.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

  • Hoyer, K., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry.

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[7] Application Note.

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Problem Solving." Technical Guide.

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2-Methoxy vs 4-Methoxy Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Para Divergence

In peptide engineering and peptidomimetic drug design, the positional isomerism of methoxy-phenylalanine (OMe-Phe) analogs dictates two fundamentally different control mechanisms: steric conformational locking (2-OMe) versus electronic/hydrophobic tuning (4-OMe).

  • 2-Methoxy-L-phenylalanine (2-OMe-Phe): Acts primarily as a conformational constraint . The ortho-methoxy group creates significant steric clash with the peptide backbone, restricting

    
     and 
    
    
    
    torsion angles. This "locking" effect often enhances metabolic stability and increases receptor affinity (low
    
    
    ) but may impede transport velocity (
    
    
    ).
  • 4-Methoxy-L-phenylalanine (4-OMe-Phe): Acts as a tyrosine mimetic and electronic probe. It functions as an O-methylated tyrosine, removing the hydrogen bond donor capability while retaining the acceptor potential and increasing lipophilicity. It is typically a substrate for transport systems but often shows reduced efficacy in receptors requiring phenolic hydroxyls (e.g., opioids).

Physicochemical & Structural Comparison

The biological divergence stems from the distinct physicochemical environments created by the substituent position.

Table 1: Physicochemical Properties Comparison[1]
Feature2-Methoxy-Phe (Ortho)4-Methoxy-Phe (Para)
Primary Effect Steric Hindrance (Backbone interaction)Electronic/Hydrophobic (Side-chain extension)
Hammett Constant (

)
Complex (Steric + Field effects dominate)

(Strong Electron Donor)
Conformational Freedom Restricted (

limited)
Flexible (Free rotation)
H-Bond Potential Intramolecular H-bond acceptor (NH

OMe)
Intermolecular H-bond acceptor
Fluorescence Negligible / QuenchedWeak (Tyrosine-like but shifted)
Metabolic Stability High (Steric shield of amide bond)Moderate (Similar to Phe/Tyr)
Structural Mechanism: The "Ortho-Effect"

The 2-methoxy group introduces a high energy barrier to rotation around the


 bond. This forces the side chain into specific rotamers (typically gauche(-) or trans) to avoid clashing with the amide nitrogen or carbonyl oxygen.

OrthoParaEffect cluster_0 2-Methoxy-Phe (Ortho) cluster_1 4-Methoxy-Phe (Para) O_Steric Steric Clash w/ Backbone O_Conf Restricted Chi1/Chi2 Angles O_Steric->O_Conf O_Result Conformational Locking (Beta-turn induction) O_Conf->O_Result MetabolicStability Enhanced Metabolic Stability O_Result->MetabolicStability Steric Shielding P_Elec Electron Donating (+M) P_Result Receptor Probe (Hydrophobicity/H-Bonding) P_Elec->P_Result P_Size Linear Extension P_Size->P_Result ReceptorBinding Receptor Specificity P_Result->ReceptorBinding Electronic Fit

Figure 1: Mechanistic divergence of ortho vs. para substitution on peptide structure and function.

Biological Activity Profiles

LAT1 Transport (Blood-Brain Barrier Delivery)

The L-type Amino Acid Transporter 1 (LAT1) is critical for delivering drugs across the Blood-Brain Barrier (BBB).

  • 4-OMe-Phe: Generally behaves as a substrate . It is transported with kinetics similar to Tyrosine or Phenylalanine, making it a viable "warhead" for prodrug delivery, though its affinity is moderate.

  • 2-OMe-Phe: Often exhibits high affinity but low transport velocity . The steric bulk at the ortho position allows tight binding (low

    
    ) but hinders the conformational shift required for translocation (low 
    
    
    
    ).
    • Implication: 2-substitution is ideal for designing LAT1 inhibitors , while 4-substitution is better for transportable payloads .

Opioid Receptor Activity

In opioid peptides (e.g., enkephalins, dynorphins), the N-terminal Tyrosine is crucial.

  • 4-OMe-Phe (O-Methyl-Tyr): Methylation of the phenolic hydroxyl typically abolishes agonist activity . The phenolic -OH is a critical hydrogen bond donor for the

    
    -opioid receptor. 4-OMe-Phe analogs are often inactive or act as weak antagonists unless metabolized back to Tyr.
    
  • 2-OMe-Phe: If placed in position 1, it usually reduces activity due to steric clash. However, in position 4 (replacing Phe), it can enhance selectivity . The conformational constraint can lock the peptide into a bioactive conformation specific to

    
     or 
    
    
    
    receptors, differentiating it from the flexible native peptide.
Metabolic Stability (Protease Resistance)
  • 2-OMe-Phe: Provides superior protection against chymotrypsin-like serine proteases and carboxypeptidases. The ortho-substituent physically blocks the enzyme's catalytic triad from accessing the scissile amide bond.

  • 4-OMe-Phe: Offers minimal protection. In some cases, the electron-rich ring may even enhance recognition by aromatic-specific proteases.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) with 2-OMe-Phe

Rationale: The ortho-methoxy group creates significant steric hindrance, making the coupling of the next amino acid difficult. Standard protocols often fail, leading to deletion sequences.

  • Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Coupling 2-OMe-Phe:

    • Use HATU/HOAt (1:1) instead of HBTU/HOBt.

    • Use 5 equivalent excess of amino acid.

    • Double Coupling: Perform the coupling reaction twice (2 x 45 min).

  • Coupling the NEXT Amino Acid (Critical Step):

    • The amine of the anchored 2-OMe-Phe is sterically shielded.

    • Reagent: Use PyAOP or COMU (stronger activators).

    • Conditions: Microwave irradiation (75°C, 10 min) is highly recommended to drive the reaction to completion.

    • QC Check: Perform a micro-cleavage and check via LC-MS before proceeding to ensure no deletion.

Protocol B: Enzymatic Stability Assay (Chymotrypsin)

Rationale: To quantify the stabilizing effect of the methoxy modification.

  • Preparation: Dissolve peptide (1 mM) in Tris-HCl buffer (50 mM, pH 7.8, 10 mM CaCl₂).

  • Enzyme Addition: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:peptide).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take aliquots (50 µL) at t = 0, 15, 30, 60, 120, and 240 min.

    • Quench immediately with 50 µL of 1% TFA in Acetonitrile.

  • Analysis: Analyze via RP-HPLC (C18 column). Calculate % remaining peptide based on Area Under Curve (AUC).

    • Expectation: Native Phe peptide

      
       min. 2-OMe-Phe analog 
      
      
      
      hours.

Comparative Data Summary

Biological Parameter2-Methoxy-Phe Analog4-Methoxy-Phe AnalogMechanism
LAT1 Affinity (

)
High (< 50 µM)Moderate-HighOrtho-group fills hydrophobic pocket tightly.
LAT1 Transport (

)
Low High Ortho-sterics hinder transporter conformational shift.
Proteolytic Half-life Extended (>5x native) Similar to nativeOrtho-shielding of amide bond.
Receptor Binding (

-Opioid)
Low (if Pos 1) / High Selectivity (if Pos 4)Inactive (Loss of H-bond donor)4-OMe removes critical -OH donor; 2-OMe constrains shape.
Sweetness (Aspartame analogs) Retains Sweetness (often)Tasteless/Bitter 4-OMe exceeds size limit of sweet receptor cleft.

References

  • LAT1 Transport Structure-Activity

    • Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[1][2][3]

    • Source: ResearchG
    • URL:

  • Metabolic Stability Strategies

    • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
    • Source: Molecules (MDPI).
    • URL:

  • Conformational Analysis (Ortho Effects)

    • Title: Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue.
    • Source: PubMed / Int J Pept Protein Res.[4]

    • URL:

  • Peptide Sweeteners SAR

    • Title: Peptide sweeteners.[5] 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester.

    • Source: PubMed / J Med Chem.
    • URL:

  • Antimicrobial Peptide Activity

    • Title: Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents.
    • Source: MDPI.
    • URL:

Sources

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